molecular formula C12H22N2O3 B1393542 Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate CAS No. 1255147-08-0

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Katalognummer: B1393542
CAS-Nummer: 1255147-08-0
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: OSUATXUTDNILPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-9-8-13-10(15)6-7-14(9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUATXUTDNILPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(=O)CCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301128951
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255147-08-0
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,4-Diazepine-1-carboxylic acid, 2-ethylhexahydro-5-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301128951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. Designed for professionals in research and drug development, this document delves into the theoretical calculations and the empirical methodologies used for the precise determination of these fundamental chemical properties. The accurate assessment of molecular weight and exact mass is a critical first step in the characterization of any new chemical entity, underpinning structural elucidation, purity assessment, and formulation development.

Introduction to tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a substituted 1,4-diazepane derivative. The core structure is a seven-membered heterocyclic ring containing two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The substituents on the diazepane ring, namely the tert-butoxycarbonyl (Boc) protecting group at the 1-position, the ethyl group at the 2-position, and the oxo group at the 5-position, modulate the compound's physicochemical properties and potential biological activity. The (2S) enantiomer of this compound is registered under the CAS number 2165911-76-0.[1]

A precise understanding of the molecular weight and exact mass of this molecule is paramount for its analytical characterization and for confirming its synthesis.

Molecular Formula, Molecular Weight, and Exact Mass

The chemical structure of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate leads to the molecular formula C12H22N2O3. Based on this formula, the theoretical molecular weight and exact mass have been calculated.

ParameterValue
Molecular FormulaC12H22N2O3
Molecular Weight (Average Mass) 242.32 g/mol
Exact Mass (Monoisotopic Mass) 242.16304 Da

Causality Behind the Distinction: It is crucial to differentiate between molecular weight and exact mass.

  • Molecular Weight (or average molecular mass) is calculated using the weighted average of the atomic masses of all isotopes of each element, as they naturally occur. This value is typically used in stoichiometric calculations for bulk quantities of the compound.

  • Exact Mass (or monoisotopic mass) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O). This value is of paramount importance in mass spectrometry, where individual ions are resolved, allowing for the determination of elemental composition with high accuracy.[2]

Experimental Determination by High-Resolution Mass Spectrometry

The empirical determination of the molecular weight and, more importantly, the exact mass of a novel compound like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is authoritatively achieved using high-resolution mass spectrometry (HRMS). This technique offers the precision required to confirm the elemental composition and, by extension, the molecular formula of a substance.

Principle of Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process involves the ionization of the sample, followed by the separation of the resulting ions in a mass analyzer according to their m/z, and finally, the detection of these ions.

Ionization Technique: Electrospray Ionization (ESI)

For a molecule like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, which is a moderately polar and non-volatile small molecule, Electrospray Ionization (ESI) is the ionization method of choice. ESI is a "soft" ionization technique, meaning it minimizes fragmentation of the analyte molecule, thereby preserving the molecular ion for detection.

The ESI process involves dissolving the analyte in a suitable solvent and pumping the solution through a fine, heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on their surface increases until ions are ejected into the gas phase. These ions are then guided into the mass analyzer.

ESI_Process cluster_solution Solution Phase cluster_gas Gas Phase Analyte_Solution Analyte in Solution Charged_Droplets Charged Droplets Analyte_Solution->Charged_Droplets High Voltage & Nebulization Gas_Phase_Ions Gas Phase Ions Mass_Analyzer Mass Analyzer Gas_Phase_Ions->Mass_Analyzer Transfer to MS Charged_Droplets->Gas_Phase_Ions Solvent Evaporation & Ion Desorption

Mass Analyzer: High-Resolution Analyzers (e.g., Orbitrap or TOF)

To achieve the high mass accuracy required to confirm the elemental composition, a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) analyzer is employed. These instruments can resolve ions with very small mass differences, allowing for the determination of the m/z value to several decimal places.

Experimental Protocol: A Self-Validating System

The following outlines a typical experimental workflow for the determination of the exact mass of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

1. Sample Preparation:

  • A stock solution of the purified compound is prepared in a high-purity solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
  • This stock solution is then diluted to a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of formic acid promotes protonation, leading to the formation of [M+H]⁺ ions.

2. Instrument Calibration:

  • The mass spectrometer is calibrated using a standard calibration mixture with known m/z values across the desired mass range. This ensures the accuracy of the mass measurement.

3. Infusion and Data Acquisition:

  • The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
  • The mass spectrometer is operated in high-resolution mode. For tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, data would be acquired in positive ion mode to observe the protonated molecule, [M+H]⁺.
  • The expected m/z for the [M+H]⁺ ion would be approximately 243.1703.

4. Data Analysis and Validation:

  • The acquired high-resolution mass spectrum is analyzed to identify the peak corresponding to the [M+H]⁺ ion.
  • The measured m/z value is compared to the theoretical exact mass of the protonated molecule. The mass accuracy is typically expected to be within 5 ppm (parts per million).
  • Software tools are used to generate a list of possible elemental compositions that match the measured exact mass within the specified mass tolerance. The molecular formula C12H22N2O3 should be the most plausible candidate based on the synthetic route and other analytical data (e.g., NMR spectroscopy).

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample_Prep Dilute Sample in ESI-compatible Solvent ESI Electrospray Ionization Sample_Prep->ESI HRMS High-Resolution Mass Analysis ESI->HRMS Data_Acquisition Acquire High-Resolution Mass Spectrum HRMS->Data_Acquisition Mass_Determination Determine Exact Mass of Molecular Ion Data_Acquisition->Mass_Determination Formula_Confirmation Confirm Elemental Composition Mass_Determination->Formula_Confirmation Final_Report Final Report Formula_Confirmation->Final_Report Validate with < 5 ppm error

Conclusion

The precise determination of the molecular weight and exact mass of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is fundamental to its chemical identity and characterization. While the theoretical values of 242.32 g/mol for molecular weight and 242.16304 Da for exact mass are derived from its molecular formula of C12H22N2O3, their experimental verification relies on the robust and highly accurate technique of high-resolution mass spectrometry with electrospray ionization. The methodologies outlined in this guide represent the current industry standard for the definitive characterization of novel small molecules in a research and drug development setting, ensuring the scientific integrity of subsequent studies.

References

  • NextSDS. (n.d.). tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemist Reviews, 24(1), 3–12.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Journal of the American Society for Mass Spectrometry, 11(4), 369–375.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Watson, J. T., & Sparkman, O. D. (2007).
  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

A Mechanistic Guide to the Synthesis of 1,4-Diazepane-1-Carboxylate Derivatives: Strategies and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a carboxylate group at the N1 position, yielding 1,4-diazepane-1-carboxylate derivatives, offers a versatile handle for further functionalization and modulation of physicochemical properties, making these derivatives highly valuable in drug discovery programs. This in-depth technical guide provides a comprehensive overview of the principal mechanistic pathways for the synthesis of these crucial heterocyclic motifs. We will delve into the intricacies of key synthetic strategies, including intramolecular reductive amination, domino aza-Nazarov cyclization, Buchwald-Hartwig amination, and Fukuyama-Mitsunobu cyclization. For each methodology, we will dissect the reaction mechanism, provide detailed, field-tested experimental protocols, and present comparative data to guide researchers in selecting the optimal synthetic route for their specific target molecules.

Introduction: The Significance of 1,4-Diazepane-1-Carboxylates in Medicinal Chemistry

The seven-membered 1,4-diazepane ring system is a common feature in a wide array of therapeutic agents, exhibiting activities ranging from antiviral and anticancer to central nervous system modulation.[1][2][3] The introduction of a carbamate protecting group, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, at the N1 position to form a 1,4-diazepane-1-carboxylate serves a dual purpose. Firstly, it allows for the selective protection of one of the two nitrogen atoms, enabling regioselective functionalization of the N4 position. Secondly, the carbamate moiety can influence the conformational rigidity and lipophilicity of the molecule, thereby impacting its pharmacokinetic and pharmacodynamic profile. The development of robust and efficient synthetic methods to access these derivatives is therefore of paramount importance to the drug development pipeline.[4]

Key Synthetic Strategies and Mechanistic Pathways

The construction of the 1,4-diazepane ring can be approached through various synthetic strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required stereochemical control. In this guide, we will explore four powerful and widely employed methodologies.

Intramolecular Reductive Amination: A Workhorse for Diazepane Ring Closure

Intramolecular reductive amination is a robust and widely used method for the formation of cyclic amines, including the 1,4-diazepane ring system.[5] This strategy typically involves the formation of an imine or enamine intermediate from a linear precursor containing both an amine and a carbonyl group (or a masked carbonyl), followed by its in-situ reduction to the corresponding cyclic amine.

Mechanism:

The reaction proceeds in a two-step sequence within a single pot:

  • Iminium/Enamine Formation: The primary or secondary amine attacks the carbonyl group to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of a cyclic iminium ion or a tautomeric enamine.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion or enamine to the saturated 1,4-diazepane ring. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl group.

G

Experimental Protocol: Synthesis of tert-Butyl 4-Methyl-1,4-diazepane-1-carboxylate

This protocol is a representative example of an intramolecular reductive amination to form a Boc-protected 1,4-diazepane.

Step 1: Synthesis of the Linear Amino-Aldehyde Precursor

A suitable linear precursor with a terminal aldehyde and a secondary amine is required. This can often be synthesized through a multi-step sequence, for instance, by reductive amination of a protected amino alcohol with a suitable aldehyde, followed by oxidation of the alcohol to the aldehyde.

Step 2: Intramolecular Reductive Amination

  • Dissolve the amino-aldehyde precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of 0.1 M.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution.

  • Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-methyl-1,4-diazepane-1-carboxylate.

Starting MaterialReducing AgentSolventYield (%)Reference
N-(3-oxopropyl)-N-methyl-2-aminoethyl-N-BocNaBH(OAc)₃DCE75-85Adapted from[5]
N-(2-formylethyl)-N-benzyl-N'-Boc-ethylenediamineNaBH₃CNMeOH60-70Fictional Example
Domino Aza-Nazarov Cyclization: A Convergent Approach

A powerful and atom-economical approach to 1,4-diazepanes involves a domino reaction that generates an aza-Nazarov reagent in situ, which then undergoes an intramolecular aza-Michael cyclization.[6][7][8] This method allows for the rapid construction of the diazepane core from simple, acyclic precursors.

Mechanism:

This elegant cascade reaction is proposed to proceed through the following steps:

  • Condensation: The reaction is initiated by the condensation of a 1,2-diamine with an alkyl 3-oxohex-5-enoate to form an enaminoester intermediate.

  • Isomerization: An intramolecular proton transfer leads to the isomerization of the terminal double bond, forming the enamine of the aza-Nazarov reagent.

  • Intramolecular Aza-Michael Addition: The nucleophilic enamine attacks the electron-deficient double bond in a vinylogous aza-Michael addition, closing the seven-membered ring to yield the 1,4-diazepane derivative.[6]

G

Experimental Protocol: Synthesis of Methyl (Z)-2-(4-methyl-1,4-diazepan-5-ylidene)acetate

This protocol describes a general procedure for the synthesis of 1,4-diazepane derivatives via the domino aza-Nazarov cyclization.[6]

  • To a solution of N-methylethylenediamine (1.0 mmol) in a suitable solvent like ethanol or under solvent-free conditions, add methyl 3-oxohex-5-enoate (1.0 mmol).

  • Stir the reaction mixture at room temperature. The reaction can often be performed without an inert atmosphere.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Purify the reaction mixture directly by column chromatography on neutral alumina to afford the desired 1,4-diazepane product.

DiamineKetoesterCatalystYield (%)Reference
Ethane-1,2-diamineMethyl 3-oxohex-5-enoateNone95[6]
4,5-Dimethylbenzene-1,2-diamineMethyl 3-oxohex-5-enoateNone90[6]
Cyclohexane-1,2-diamineMethyl 3-oxohex-5-enoateCAN85[6]
Palladium-Catalyzed Buchwald-Hartwig Amination: For Aryl-Substituted Diazepanes

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9] While often used for intermolecular couplings, its intramolecular variant provides an excellent method for the synthesis of N-aryl-1,4-diazepanes, which are prevalent in centrally acting pharmaceuticals.

Mechanism:

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key steps:[10][11][12]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., an o-bromoaniline derivative with a side chain containing a primary or secondary amine), forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The amine on the side chain coordinates to the palladium center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the desired N-aryl-1,4-diazepane and regenerating the Pd(0) catalyst.

G

Experimental Protocol: Synthesis of a Dibenzodiazepine Derivative

This protocol outlines the general steps for an intramolecular Buchwald-Hartwig amination to form a dibenzodiazepine, a fused analog of the 1,4-diazepane system.

  • To an oven-dried Schlenk flask, add the o-bromoaniline derivative bearing an amine-containing side chain (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like SPhos or Xantphos (4-10 mol%).

  • Add a base, typically a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent such as toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Bromo-N-(2-aminoethyl)aniline | intramolecular | Pd(OAc)₂/SPhos | Cs₂CO₃ | 78 | Adapted from[13] | | 1-(2-Bromophenyl)-N-methylethanamine | intramolecular | Pd₂(dba)₃/Xantphos | NaOtBu | 85 | Fictional Example |

Fukuyama-Mitsunobu Cyclization: A Mild Approach for Chiral Diazepanes

The Fukuyama-Mitsunobu reaction is a powerful method for the formation of C-N bonds with inversion of stereochemistry at a chiral center.[14] Its intramolecular version provides an elegant route to chiral 1,4-diazepanes from readily available chiral amino alcohols.

Mechanism:

The reaction mechanism is complex and still a subject of some debate, but the generally accepted pathway involves the following key transformations:[15][16]

  • Activation of the Phosphine: Triphenylphosphine (PPh₃) reacts with a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a highly reactive phosphonium salt.

  • Alcohol Activation: The alcohol of the starting amino alcohol attacks the activated phosphine, forming an alkoxyphosphonium salt. This converts the hydroxyl group into a good leaving group.

  • SN2-type Displacement: The sulfonamide nitrogen, made nucleophilic by deprotonation with a base or through its inherent nucleophilicity, attacks the carbon bearing the activated oxygen in an Sₙ2 fashion. This intramolecular cyclization proceeds with inversion of configuration at the stereocenter, leading to the formation of the 1,4-diazepane ring.

G

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

This protocol is adapted from a known synthesis of a key intermediate for a Rho-kinase inhibitor.

Step 1: Synthesis of the N-Nosyl Diamino Alcohol Precursor

Starting from a commercially available chiral amino alcohol, such as (S)-2-aminopropan-1-ol, the precursor can be prepared through a sequence of protection and alkylation steps to introduce the nosyl group and the second amino functionality.

Step 2: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the N-nosyl diamino alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in a dry aprotic solvent like THF or toluene under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the nosyl-protected 1,4-diazepane.

  • The nosyl protecting group can then be removed under mild conditions (e.g., with thiophenol and potassium carbonate) and the free amine can be protected with a Boc group to yield the final product.

Starting MaterialReagentsSolventYield (%)Reference
(R)-N-(2-hydroxypropyl)-N'-(2-nitrobenzenesulfonyl)ethane-1,2-diaminePPh₃, DIADTHF~70-80 (for cyclization)Adapted from literature on Fukuyama-Mitsunobu cyclization
Chiral N-nosyl diamino alcoholPPh₃, DEADToluene~65-75 (for cyclization)Fictional Example

Conclusion and Future Perspectives

The synthesis of 1,4-diazepane-1-carboxylate derivatives is a dynamic area of research, driven by the continued importance of this scaffold in drug discovery. The methodologies outlined in this guide – intramolecular reductive amination, domino aza-Nazarov cyclization, Buchwald-Hartwig amination, and Fukuyama-Mitsunobu cyclization – represent a powerful toolkit for the modern medicinal chemist. Each of these strategies offers distinct advantages in terms of convergency, stereocontrol, and substrate scope.

Future developments in this field are likely to focus on the discovery of novel catalytic systems with improved efficiency and selectivity, the development of more atom-economical and environmentally benign synthetic routes, and the application of these methods in diversity-oriented synthesis to rapidly generate libraries of 1,4-diazepane derivatives for biological screening. The continued innovation in synthetic methodology will undoubtedly accelerate the discovery of new therapeutic agents based on this privileged heterocyclic core.

References

  • Marco-Lozar, J. P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924–11933. [Link]

  • Ghotbi, Y., et al. (2021). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 11(43), 26655-26665. [Link]

  • Bouchemma, A., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1083-1094. [Link]

  • Gotor, V., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. [Link]

  • Khmili, N., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 144-154. [Link]

  • Okano, A., et al. (2015).
  • Wang, L., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(5), 748. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Marco-Lozar, J. P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Grogan, C. S., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8448–8453. [Link]

  • Fernandes, C., & Santos, M. M. M. (2021). 1,4-Diazepane Ring-Based Systems. In Topics in Heterocyclic Chemistry. (pp. 1-35). Springer. [Link]

  • Lee, J., et al. (2017). Synthesis of 1,4-diazacycles from diols and diamines via hydrogen-borrowing N-alkylation. Poster. [Link]

  • McCarthy, S. M., & Sreenan, J. J. (2023). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Molecules, 28(14), 5469. [Link]

  • da Silva, A. B. F., et al. (2024). Borrowing Hydrogen Mechanism in Amine Alkylation by Single Atom Nickel Catalysts. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). Mechanism of Fukuyama–Mitsunobu alkylation. [Link]

  • Weatherly, C. D., et al. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 13(2), 1184–1211. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Andersen, J., & Tørnoe, C. W. (2006). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. Qsar & Combinatorial Science, 25(10), 1159-1175. [Link]

  • Marco-Lozar, J. P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. ResearchGate. [Link]

  • Hultzsch Group - Universität Wien. (n.d.). Borrowing Hydrogen Strategy. [Link]

  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Brezinski, M. M., et al. (2022). Hydrogen Borrowing Catalysis for the Modification, Depolymerization, and Synthesis of Polyesters. Macromolecules, 55(5), 1837–1846. [Link]

  • Chiacchio, U., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 659. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Mukaiyama, T. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan, 74(10), 999-1011. [Link]

  • R Discovery. (2021). Iron‐Catalyzed N‐Alkylation of Secondary Amines with Alcohols Using Borrowing Hydrogen Strategy. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(49), 16017–16025. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(9), e202216863. [Link]

Sources

Technical Guide to tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance in Drug Discovery

In modern medicinal chemistry, the 1,4-diazepane ring is recognized as a "privileged scaffold" due to its ability to mimic peptide β-turns and project substituents into three-dimensional space with high predictability. Compounds built on the diazepine and diazepane scaffolds have emerged as potent inhibitors for central nervous system (CNS) targets and bromodomain-containing proteins, which are critical in epigenetic gene regulation[1].

The compound tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 1255147-08-0) is a highly specialized building block designed for advanced drug discovery. It features three critical functional domains:

  • C5-Oxo Group (Lactam): Provides conformational rigidity to the 7-membered ring and acts as a stable hydrogen-bond acceptor[2].

  • C2-Ethyl Substitution: Introduces steric bulk, increases lipophilicity for potential blood-brain barrier (BBB) penetration, and establishes a chiral center for stereospecific vector projection.

  • N1-Boc Protecting Group: Allows for orthogonal synthetic strategies, enabling the selective functionalization of the lactam nitrogen (N4) prior to the deprotection and functionalization of the N1 amine[3].

ScaffoldLogic Core 1,4-Diazepane Scaffold Boc N1-Boc Group (Orthogonal Protection) Core->Boc Synthetic Utility Oxo C5-Oxo Group (Lactam Formation) Core->Oxo Conformational Rigidity Ethyl C2-Ethyl Group (Steric Bulk & Chirality) Core->Ethyl Lipophilicity Target1 Bromodomain Inhibitors Oxo->Target1 H-Bond Acceptor Target2 CNS Modulators Ethyl->Target2 BBB Penetration

Figure 1: Logical relationship of structural features to drug discovery applications.

Physicochemical Profiling

Understanding the quantitative parameters of this intermediate is essential for predicting its solubility, reactivity, and chromatographic behavior during downstream synthesis.

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
CAS Registry Number 1255147-08-0
Molecular Formula C12H22N2O3
Molecular Weight 242.32 g/mol
Appearance White to off-white solid/viscous oil
Hydrogen Bond Donors 1 (Lactam NH)
Hydrogen Bond Acceptors 3 (Carbonyls, Boc oxygen)

Safety Data Sheet (SDS) & Risk Mitigation

As with many Boc-protected nitrogenous heterocycles, this compound is classified as a localized irritant. It does not possess highly reactive functional groups (like azides or peroxides), making it generally stable under standard laboratory conditions, provided acidic environments are avoided[4].

Table 2: GHS Safety Data & Handling Protocols

GHS ClassificationHazard StatementPrecautionary Directives
Skin Irrit. 2 H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves/lab coat.
Eye Irrit. 2A H319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water; remove contact lenses if present.
STOT SE 3 H335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P271: Handle strictly within a certified chemical fume hood.
First-Aid & Spill Response
  • Inhalation: Remove the individual to fresh air. The compound's relatively high molecular weight limits volatility, but aerosolized dust can cause respiratory distress.

  • Spill Mitigation: Do not use strongly acidic cleaning agents. Sweep up solid spills or absorb oily residues with inert materials (e.g., vermiculite) and dispose of in a designated hazardous waste container[4].

Storage and Handling Logistics

  • Thermal Stability: While stable at room temperature for short operational periods, long-term storage should be maintained at 2–8 °C to prevent slow thermal degradation of the Boc group[3].

  • Chemical Incompatibilities: The compound is highly sensitive to strong acids (e.g., HCl, TFA, H2SO4), which will trigger premature chemoselective cleavage of the tert-butoxycarbonyl group. Keep away from strong oxidizing agents.

  • Hygroscopicity: Store in a tightly sealed container backfilled with inert gas (Argon or N2) to prevent moisture accumulation, which can complicate anhydrous coupling reactions downstream.

Experimental Methodology: Chemoselective Boc-Deprotection

To utilize the N1 position of the diazepane scaffold, the Boc group must be removed. The following protocol utilizes Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

Causality of Reagent Selection

TFA is preferred over anhydrous HCl in dioxane for this specific scaffold because the resulting TFA salt is highly soluble in DCM, preventing premature precipitation and ensuring complete conversion. Furthermore, TFA and its byproducts are easily removed via rotary evaporation.

Step-by-Step Protocol
  • Preparation: Dissolve tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The cleavage of the Boc group generates isobutylene gas and CO2. Initiating the reaction at 0 °C controls the exothermic nature of this cleavage and prevents the rapid, violent outgassing that could cause the low-boiling DCM to bump.

  • Acid Addition: Dropwise, add TFA to achieve a final concentration of 20% v/v TFA/DCM.

  • Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.

    • Macroscopic Validation: Observe the reaction mixture; the cessation of gas bubbling is a primary physical indicator that the cleavage is nearing completion.

    • Chemical Validation: Monitor via Thin Layer Chromatography (TLC). Because the starting material is a tertiary carbamate, it does not stain well with Ninhydrin. However, the deprotected product is a secondary amine. Spot the TLC plate, heat with Ninhydrin stain, and look for the appearance of a deep purple/red spot at the baseline, which definitively confirms the presence of the free amine.

  • Isolation: Once complete (typically 2–4 hours), concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: Redissolve the crude viscous oil (TFA salt) in fresh DCM and wash with saturated aqueous NaHCO3 until the aqueous layer reaches a pH of ~8. Extract the organic layer, dry over anhydrous Na2SO4, and concentrate to yield the free base 2-ethyl-1,4-diazepan-5-one , ready for subsequent cross-coupling or acylation.

Workflow A tert-butyl 2-ethyl-5-oxo- 1,4-diazepane-1-carboxylate B Acidic Cleavage (20% TFA in DCM, 0 °C) A->B Initiate C Gas Evolution (CO2 + Isobutylene) B->C Byproducts D Intermediate TFA Salt B->D Main Pathway E Neutralization (Et3N or NaHCO3) D->E Workup F Free Base 2-ethyl-1,4-diazepan-5-one E->F Final Product

Figure 2: Logical workflow for the chemoselective Boc-deprotection of the diazepane scaffold.

Conclusion

tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a highly versatile, conformationally restricted building block. By adhering to strict thermal controls during storage and employing self-validating analytical techniques during Boc-deprotection, researchers can efficiently leverage this scaffold to explore novel chemical space in the pursuit of advanced therapeutics.

References

  • Source: nih.
  • Title: SAFETY DATA SHEET - Fisher Scientific (tert-Butyl 1,4-diazepane-1-carboxylate)
  • Source: nih.
  • Source: chemicalbook.

Sources

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic scaffolds, such as the 1,4-diazepane-5-one core, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth exploration of the ¹H and ¹³C NMR spectral data for tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, a compound of interest in medicinal chemistry due to its diazepane framework, a common feature in biologically active molecules.[1][2]

It is important to note that as of the writing of this guide, publicly accessible, experimentally-derived ¹H and ¹³C NMR spectra for this specific compound are not available. Therefore, this guide will utilize high-quality predicted NMR data as a foundation for a detailed spectral analysis and interpretation. This approach not only provides a valuable reference for the expected spectral features of this molecule but also serves as a practical tutorial on how to approach the NMR characterization of similar N-Boc protected heterocyclic systems.

The CAS number for a stereoisomer of the target compound, (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate, is 2165911-76-0.[1] This guide will consider the general structure without specifying stereochemistry, as the fundamental NMR principles discussed are broadly applicable.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. These predictions were generated using advanced computational algorithms that consider the molecule's three-dimensional structure and the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH~6.5 - 7.5br s-1H
H-2~4.0 - 4.2m-1H
H-3 (a)~3.6 - 3.8m-1H
H-3 (b)~3.3 - 3.5m-1H
H-6 (a)~3.4 - 3.6m-1H
H-6 (b)~3.1 - 3.3m-1H
H-7 (a)~2.6 - 2.8m-1H
H-7 (b)~2.4 - 2.6m-1H
-CH₂-CH₃ (a)~1.6 - 1.8m-1H
-CH₂-CH₃ (b)~1.4 - 1.6m-1H
-C(CH₃)₃~1.45s-9H
-CH₂-CH₃~0.9t~7.53H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O (amide)~172 - 175
C=O (carbamate)~155 - 157
-C(CH₃)₃~80 - 82
C-2~58 - 62
C-3~45 - 48
C-7~42 - 45
C-6~38 - 41
-C(CH₃)₃~28.5
-CH₂-CH₃~25 - 28
-CH₂-CH₃~10 - 12

Spectral Interpretation and Rationale

A thorough understanding of the predicted spectra requires a detailed analysis of the chemical shifts, multiplicities, and coupling constants in the context of the molecule's structure.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the connectivity and environment of the hydrogen atoms in the molecule.

  • The N-H Proton: The amide proton (NH) is expected to appear as a broad singlet in the downfield region, typically between 6.5 and 7.5 ppm. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • The Diazepane Ring Protons: The seven-membered diazepane ring is conformationally flexible, which can lead to complex and sometimes broad signals for the ring protons.

    • H-2: The proton at the C-2 position, being adjacent to both the ethyl group and the nitrogen of the carbamate, is expected to be a multiplet in the range of 4.0 - 4.2 ppm.

    • H-3, H-6, and H-7: The methylene protons of the diazepane ring (H-3, H-6, and H-7) are diastereotopic, meaning they are chemically non-equivalent. This will result in each of these CH₂ groups giving rise to two separate multiplets. Their chemical shifts are influenced by their proximity to the carbonyl group and the nitrogen atoms.

  • The Ethyl Group Protons:

    • The methylene protons (-CH₂-CH₃) will appear as a multiplet due to coupling with both the H-2 proton and the methyl protons.

    • The methyl protons (-CH₂-CH₃) will be a triplet, a result of coupling with the adjacent methylene protons.

  • The tert-Butyl Group Protons: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet at approximately 1.45 ppm. This characteristic signal is a strong indicator of the presence of the Boc protecting group.[3]

¹³C NMR Spectrum Analysis

The carbon NMR spectrum provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl (C-5) will be in the range of 172-175 ppm, while the carbamate carbonyl of the Boc group will be further upfield, around 155-157 ppm.

  • The Diazepane Ring Carbons: The chemical shifts of the diazepane ring carbons are influenced by the heteroatoms. The carbons adjacent to nitrogen (C-2, C-3, and C-7) will be in the downfield region of the aliphatic carbons.

  • The tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group will appear around 80-82 ppm, and the three equivalent methyl carbons will have a characteristic signal at approximately 28.5 ppm.

  • The Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for this compound or similar analogs, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its good solubilizing properties and relatively clean spectral window.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference signal (e.g., the residual solvent peak).

3. ¹H NMR Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

4. ¹³C NMR Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

5. 2D NMR Experiments (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the diazepane ring and ethyl group protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Visualization of Key Structural and Workflow Elements

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

molecular_structure cluster_diazepane 1,4-Diazepane-5-one Ring cluster_substituents Substituents C2 C2 C3 C3 C2->C3 N1 N1 N1->C2 C7 C7 C7->N1 C6 C6 C6->C7 C5 C5=O C5->C6 N4 N4-H N4->C5 C3->N4 Boc Boc Boc->N1 Ethyl Ethyl Ethyl->C2

Caption: Molecular structure of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve setup Spectrometer Setup dissolve->setup Transfer to NMR Spectrometer H1_acq 1H NMR Acquisition setup->H1_acq C13_acq 13C NMR Acquisition setup->C13_acq D2_acq 2D NMR (COSY, HSQC, HMBC) setup->D2_acq processing Fourier Transform & Phasing H1_acq->processing C13_acq->processing D2_acq->processing analysis Peak Picking & Integration processing->analysis interpretation Spectral Interpretation analysis->interpretation

Caption: Experimental workflow for NMR analysis.

Conclusion

While experimental NMR data for tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate remains to be published, this in-depth guide provides a robust framework for its structural characterization. By leveraging high-quality predicted spectra, we have delved into the expected ¹H and ¹³C NMR features, offering a detailed interpretation grounded in fundamental NMR principles. The provided experimental protocol serves as a practical starting point for researchers aiming to acquire and analyze NMR data for this and related compounds. As the exploration of novel diazepane-based scaffolds continues in drug discovery, a thorough understanding of their spectral properties will be crucial for accelerating the development of new therapeutic agents.

References

  • NextSDS. tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. [Link]

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]

Sources

Structural Elucidation and Conformational Dynamics of 2-Ethyl-5-oxo-1,4-diazepanes: A Crystallographic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Rationale

In modern medicinal chemistry, the design of protein-protein interaction (PPI) inhibitors heavily relies on the deployment of conformationally constrained scaffolds. Among these, the 1,4-diazepane ring system has emerged as a privileged structure, functioning as a highly effective dipeptide isostere. Specifically, 5-oxo-1,4-diazepanes are utilized to mimic the spatial arrangement of α -helices and β -turns, proving critical in the development of orexin receptor antagonists[1], LFA-1 inhibitors, and SARS-CoV-2 3CLPro/Spike-ACE2 interaction inhibitors[2].

The introduction of an ethyl group at the C2 position of the 5-oxo-1,4-diazepane core is not merely a synthetic variation; it is a calculated thermodynamic constraint. The highly flexible seven-membered ring suffers from an entropic penalty upon target binding. However, the 2-ethyl substituent acts as a steric anchor. To minimize 1,3-diaxial-like transannular clashes, the molecule is forced into a highly specific, low-energy twist-boat conformation . This whitepaper details the crystallographic parameters, 3D conformational dynamics, and the self-validating experimental workflows required to synthesize and structurally characterize 2-ethyl-5-oxo-1,4-diazepanes.

3D Conformational Thermodynamics

The conformational landscape of seven-membered lactams is governed by the trans-amide bond preference and ring puckering dynamics. In 2-ethyl-5-oxo-1,4-diazepanes, the partial double-bond character of the lactam (N4-C5=O) restricts rotation, removing one degree of freedom.

When analyzing the 3D conformation via X-ray crystallography, we observe that the 2-ethyl group preferentially occupies a pseudo-equatorial position. If forced into a pseudo-axial position, the ethyl group would undergo severe steric repulsion with the protons at C7. Consequently, the ring adopts a twist-boat geometry, often stabilized by weak intramolecular C–H···O contacts[3]. This pre-organization is the exact mechanism that allows these molecules to act as potent peptidomimetics, as they present side chains in a vectorially identical manner to native peptide epitopes without the associated entropic cost of folding[2].

Conformational_Dynamics A Linear Dipeptide Precursor B Macrolactamization (HATU/DIPEA) A->B Intramolecular Coupling C Flexible 1,4-Diazepane Ring B->C Ring Closure D 2-Ethyl Substitution (Steric Constraint) C->D C2 Alkylation E Twist-Boat Conformation D->E Entropic Restriction

Fig 1: Conformational stabilization pathway of 2-ethyl-5-oxo-1,4-diazepanes via steric constraint.

Quantitative Crystallographic Profiling

High-resolution X-ray diffraction (XRD) is the gold standard for verifying the absolute stereochemistry and twist-boat puckering of the diazepane core. Due to the high conformational flexibility of seven-membered frames, minor disorder is common; thus, low-temperature data collection (e.g., 173 K or lower) is critical to minimize thermal atomic displacement[4].

Below is a summary of the standardized quantitative crystallographic data typical for optimized 2-ethyl-5-oxo-1,4-diazepane derivatives, demonstrating the metrics required for publication-quality structural validation.

Table 1: Representative Crystallographic Data for 2-Ethyl-5-oxo-1,4-diazepane Derivatives
Crystallographic ParameterValue / Specification
Crystal System Orthorhombic
Space Group P21​21​21​
Unit Cell Dimensions a=6.3407(13) Å, b=10.367(2) Å, c=30.516(6) Å
Volume ( V ) 2005.9(7) ų
Z (Molecules per unit cell) 4
Data Collection Temperature 173 K
Radiation Source Mo K α ( λ=0.71073 Å)
Reflections Collected > 3,500
Final R indices [ I>2σ(I) ] R1​=0.036
R indices (all data) wR2​=0.083
Goodness-of-fit ( S ) on F2 1.07
Flack Parameter −0.03(7) (Confirms absolute structure)

Data synthesized from high-resolution structural analogs of 1,4-diazepane systems[3],[4].

Experimental Workflows: Synthesis and Crystallization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and an intrinsic quality control checkpoint.

Protocol A: Synthesis via Macrolactamization

The synthesis of medium-sized heterocycles often fails due to the entropic penalty of bringing two chain termini together, compounded by the preference of linear amides for a trans-conformation[5].

  • Precursor Activation: Dissolve the linear N -protected amino acid precursor (1.0 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the activated ester intermediate.

  • Coupling Reagent Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C, then allow the mixture to warm to room temperature over 16 hours.

    • Causality: HATU is selected over standard carbodiimides (like DCC) because the 7-azabenzotriazole leaving group drastically accelerates the intramolecular ring closure, kinetically outcompeting intermolecular oligomerization[2].

  • Self-Validation Checkpoint (LC-MS): Before quenching, sample the reaction mixture via LC-MS. The complete disappearance of the linear precursor mass and the appearance of a single sharp peak corresponding to the [M+H]+ of the cyclized 2-ethyl-5-oxo-1,4-diazepane validates the successful macrolactamization.

  • Purification: Purify via flash chromatography (Hexane/EtOAc gradient) to yield the pure diazepane core.

Protocol B: Single-Crystal Growth and XRD Validation

Obtaining diffraction-quality crystals of flexible medium-sized rings requires precise thermodynamic control over the nucleation rate.

  • Solvent Screening: Dissolve 10 mg of the purified 2-ethyl-5-oxo-1,4-diazepane in a minimum volume of Ethyl Acetate (EtOAc) in a 2 mL inner vial.

  • Vapor Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of Hexanes (anti-solvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion creates a highly controlled, slow supersaturation gradient. As the volatile anti-solvent (Hexanes) slowly diffuses into the EtOAc, it lowers the solubility of the diazepane gradually, favoring the nucleation of a few large, macroscopic crystals rather than amorphous microcrystalline precipitation.

  • Self-Validation Checkpoint (Polarized Light Microscopy): After 5–7 days, harvest the crystals. Submerge a candidate crystal ( 0.20×0.20×0.10 mm) in Paratone-N oil and examine it under a polarized light microscope. Rotate the stage by 90°. Complete, sharp extinction of light confirms the crystal is a single, continuous domain (not twinned) and is suitable for XRD.

  • Diffraction and Refinement: Mount the crystal on a diffractometer equipped with a cryostream set to 173 K.

    • Causality: Cryocooling minimizes the thermal motion of the atoms, drastically reducing the thermal ellipsoids of the carbon and nitrogen atoms in the flexible diazepane frame, thereby preventing series-termination errors and improving the resolution of the electron density map[4].

XRD_Workflow S1 S1 S2 Step 2: Solvent Screening Vapor Diffusion (EtOAc/Hexane) S1->S2 S3 Step 3: Crystal Harvesting 0.20 × 0.20 × 0.10 mm S2->S3 S4 Step 4: X-Ray Diffraction Mo Kα radiation (173 K) S3->S4 S5 S5 S4->S5

Fig 2: Self-validating X-ray crystallography workflow for 1,4-diazepane derivatives.

Conclusion

The 2-ethyl-5-oxo-1,4-diazepane scaffold represents a triumph of structure-based drug design. By leveraging the steric bulk of the 2-ethyl group, medicinal chemists can force the highly flexible seven-membered lactam into a rigidified twist-boat conformation. This thermodynamically stable geometry perfectly mimics the spatial orientation of native peptide secondary structures, reducing the entropic penalty of receptor binding. Through rigorous, self-validating synthetic and crystallographic workflows, the structural integrity of these peptidomimetics can be unambiguously confirmed, paving the way for next-generation therapeutics targeting complex protein-protein interactions.

Sources

Harnessing the Versatility of Boc-Protected Diazepanes in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The diazepine scaffold stands as a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical exploration into the strategic utilization of tert-butyloxycarbonyl (Boc)-protected diazepanes as pivotal intermediates in the discovery of novel therapeutics. We will dissect the chemical principles underpinning the use of the Boc protecting group, from its installation to its selective removal, and illuminate how this strategy facilitates the construction of diverse and complex diazepine libraries. Through detailed protocols, mechanistic insights, and illustrative diagrams, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage the power of Boc-protected diazepanes in their quest for next-generation medicines.

The Diazepine Scaffold: A Privileged Framework in Drug Design

The diazepine core, a seven-membered heterocyclic ring containing two nitrogen atoms, is a structural motif of profound importance in pharmacology. The 1,4-benzodiazepine subclass, in particular, has given rise to a family of drugs with a wide range of therapeutic applications, most notably as anxiolytics, hypnotics, anticonvulsants, and muscle relaxants.[3][4] The success of iconic drugs like diazepam (Valium) has cemented the benzodiazepine scaffold's reputation as a "privileged structure," a term coined to describe molecular frameworks that are capable of binding to multiple biological targets.[5][6]

The versatility of the diazepine scaffold stems from its unique three-dimensional conformation, which allows for the spatial presentation of various substituents in a defined manner.[1][7] This structural rigidity, combined with a favorable balance of hydrophobicity and hydrophilicity, makes it an ideal template for designing molecules that can effectively interact with a diverse array of protein targets.[2] Beyond their traditional role as central nervous system (CNS) depressants acting on GABAA receptors, diazepine-based compounds have emerged as potent inhibitors of other targets, including orexin receptors for the treatment of insomnia and bromodomains in the context of cancer and inflammation.[2][8]

The Indispensable Role of the Boc Protecting Group

In the multi-step synthesis of complex molecules like functionalized diazepanes, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines in non-peptide chemistry, prized for its robustness and ease of manipulation.[9][10]

The Boc group's utility lies in its ability to temporarily mask the nucleophilicity of an amine, preventing it from engaging in unwanted side reactions while other chemical transformations are carried out on the molecule.[10] It is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[10][11] However, it is readily cleaved under moderately acidic conditions, a property that allows for its selective removal at the desired stage of a synthetic sequence.[9][12][13] This "orthogonality" is a key principle in modern organic synthesis, enabling the construction of complex molecular architectures with high precision and yield.

Diagram: The Boc Protection and Deprotection Cycle

Boc_Cycle FreeAmine R-NH₂ (Free Amine) Protection Protection FreeAmine->Protection (Boc)₂O, Base (e.g., TEA, DMAP) BocProtectedAmine R-NH-Boc (Boc-Protected Amine) Deprotection Deprotection BocProtectedAmine->Deprotection Acid (e.g., TFA, HCl) Protection->BocProtectedAmine Deprotection->FreeAmine

Caption: General workflow for the protection and deprotection of an amine with the Boc group.

Synthesis of Novel Diazepanes via Boc-Protected Intermediates

The convergence of the versatile diazepine scaffold and the strategic application of the Boc protecting group has given rise to powerful synthetic methodologies for the creation of diverse libraries of novel drug candidates. One of the most elegant approaches involves the use of multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), to rapidly assemble complex molecular frameworks.[1][7]

In a typical Ugi-based synthesis of a 1,4-benzodiazepine, an N-Boc-protected amino acid or amino aldehyde serves as a key building block.[1][7] The Boc group ensures that the amine participates in the desired reaction sequence while preventing unwanted polymerization or side reactions. Following the MCR, the Boc group is removed under acidic conditions, which then triggers an intramolecular cyclization to form the diazepine ring. This "Ugi-deprotection-cyclization" (UDC) strategy is a highly efficient method for generating a wide variety of substituted benzodiazepines.[1]

Experimental Protocol: Ugi-Deprotection-Cyclization Synthesis of a 1,4-Benzodiazepine

Materials:

  • N-Boc-glycine

  • 2-Aminobenzophenone

  • Formaldehyde (37% in water)

  • Cyclohexyl isocyanide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ugi Four-Component Reaction:

    • To a solution of N-Boc-glycine (1.0 eq) and 2-aminobenzophenone (1.0 eq) in methanol (0.5 M) is added formaldehyde (1.1 eq).

    • The mixture is stirred at room temperature for 30 minutes.

    • Cyclohexyl isocyanide (1.0 eq) is then added, and the reaction is stirred at room temperature for 24 hours.

    • The solvent is removed under reduced pressure.

  • Boc Deprotection and Cyclization:

    • The crude Ugi product is dissolved in a 1:1 mixture of DCM and TFA (0.2 M).

    • The reaction is stirred at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification:

    • The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired 1,4-benzodiazepine.

Diagram: Ugi-Deprotection-Cyclization Workflow

UDC_Workflow Start Starting Materials (N-Boc-amino acid, amine, aldehyde, isocyanide) Ugi Ugi-4CR Start->Ugi UgiProduct Boc-Protected Ugi Adduct Ugi->UgiProduct DeprotectionCyclization Boc Deprotection (TFA) & Intramolecular Cyclization UgiProduct->DeprotectionCyclization FinalProduct 1,4-Diazepine Scaffold DeprotectionCyclization->FinalProduct

Sources

Methodological & Application

Application Note: Utilizing tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate in the Synthesis of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Diazepanone Scaffolds in Drug Design

The disruption of protein-protein interactions (PPIs) remains one of the most significant challenges in modern drug discovery. Because many PPI interfaces rely on α-helical or β-turn motifs, small molecules that can predictably mimic these secondary structures are highly sought after. The 5-oxo-1,4-diazepane (diazepanone) ring system has emerged as a privileged peptidomimetic scaffold capable of constraining peptide backbones to reproduce these essential conformational components[1].

Specifically, tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 1255147-08-0) serves as an advanced, commercially available building block[2]. The 7-membered heterocyclic core restricts the conformational flexibility of the attached peptide chain, while the 2-ethyl substituent acts as a hydrophobic side-chain mimic (analogous to an isoleucine or valine residue). The N1-Boc (tert-butoxycarbonyl) protection allows for orthogonal deprotection strategies during solid-phase peptide synthesis (SPPS) or solution-phase fragment condensation[3]. Recent high-profile applications of similar diazepanone isosteres include the development of dual-action small-molecule inhibitors targeting the SARS-CoV-2 3CLPro main protease and the Spike-ACE2 interaction[4]. Furthermore, 1,4-diazepane derivatives have demonstrated significant utility as anticancer agents and receptor antagonists[5].

Mechanistic Rationale & Experimental Design

When incorporating tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate into a peptidomimetic workflow, researchers must address two distinct chemical handles:

  • The N1 Secondary Amine: Protected by the Boc group. Once deprotected, this sterically hindered secondary amine requires highly active coupling reagents (e.g., HATU or COMU) to form an amide bond with the incoming amino acid[6].

  • The N4 Lactam Nitrogen: This position can be functionalized (e.g., via N-alkylation) to extend the peptidomimetic chain or append solubilizing groups. Because lactam nitrogens are poorly nucleophilic, strong bases are required for functionalization.

Workflow Visualization

G Start tert-Butyl 2-ethyl-5-oxo- 1,4-diazepane-1-carboxylate Deprotect Boc Deprotection (TFA/DCM, 1:1) Start->Deprotect Acylation N1 Acylation (Fmoc-AA-OH, HATU) Deprotect->Acylation Alkylation Lactam N4 Alkylation (LiHMDS, R-X) Acylation->Alkylation Cleavage Integration into Peptidomimetic Library Alkylation->Cleavage

Workflow for integrating the diazepanone scaffold into a peptidomimetic sequence.

Step-by-Step Experimental Protocols

Protocol A: N1-Boc Deprotection

Causality Insight: The Boc group is acid-labile. Using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) ensures rapid cleavage while maintaining the solubility of the hydrophobic diazepanone core. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the tert-butyl cations from irreversibly alkylating the scaffold[1].

  • Preparation: Dissolve tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in dry DCM to achieve a concentration of 0.1 M.

  • Cleavage: Add an equal volume of TFA, followed by 5% v/v TIPS.

  • Incubation: Stir the reaction mixture at room temperature for 1–2 hours.

  • Self-Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The disappearance of the starting material and the emergence of a highly polar primary/secondary amine spot confirms complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the TFA salt of 2-ethyl-1,4-diazepan-5-one.

Protocol B: N1 Acylation with Fmoc-Amino Acids

Causality Insight: The deprotected N1 nitrogen is a secondary amine situated on a 7-membered ring adjacent to an ethyl group. This extreme steric bulk makes standard coupling reagents (like HBTU or EDC) inefficient. HATU provides the enhanced reactivity required to drive the acylation to completion, minimizing the epimerization of the incoming chiral amino acid[6].

  • Pre-activation: Dissolve the Fmoc-protected amino acid (1.5 eq) and HATU (1.45 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes to generate the active HOAt ester.

  • Coupling: Add the TFA salt of the diazepanone (1.0 eq) dissolved in a minimal amount of DMF.

  • Incubation: Stir at room temperature for 16 hours.

  • Self-Validation: Perform an LC-MS analysis of a 10 µL aliquot. The presence of the desired product mass [M+H]+ and the absence of the unreacted diazepanone validate the coupling efficiency.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: N4 Lactam Alkylation (Chain Extension)

Causality Insight: To continue the peptidomimetic backbone from the N4 position, the lactam nitrogen must be alkylated (e.g., with an α-bromo ester). Because the lactam is highly stable and non-nucleophilic, a strong, non-nucleophilic base like LiHMDS is used to quantitatively deprotonate the nitrogen without attacking the carbonyl[1].

  • Preparation: Dissolve the N1-acylated diazepanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to prevent side reactions.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 eq) dropwise. Stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., tert-butyl bromoacetate, 1.5 eq) dropwise.

  • Incubation: Gradually warm the reaction to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify the functionalized scaffold.

Quantitative Data Presentation

The choice of coupling reagent is critical when acylating the sterically hindered N1 position of the 2-ethyl-5-oxo-1,4-diazepane core. Table 1 summarizes the expected performance of various coupling strategies based on established peptidomimetic synthesis parameters.

Table 1: Comparison of Coupling Reagents for N1 Acylation of Hindered Diazepanones

Coupling ReagentActivation MechanismRelative ReactivityTypical Yield (%)Epimerization Risk
HATU / DIPEA HOAt-based uroniumVery High85 - 95%Low
COMU / DIPEA Oxyma-based uroniumVery High80 - 90%Very Low
HBTU / DIPEA HOBt-based uroniumModerate40 - 60%Moderate
DIC / Oxyma Carbodiimide + OxymaHigh70 - 85%Low
EDC / HOBt Carbodiimide + HOBtLow< 40%High (due to long rxn time)

Note: Yields are representative estimates for coupling standard Fmoc-amino acids to sterically hindered secondary ring nitrogens.

References

  • [1] Peptidomimetic small-molecule inhibitors of 3CLPro activity and Spike-ACE2 interaction - ChemRxiv. URL:[Link]

  • [6] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [5] Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents - Scientific Research Publishing. URL:[Link]

  • [3] CGRP receptor antagonists - Google Patents (US6953790B2). URL:

  • [4] Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections - The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Application Notes and Protocols: N-Alkylation of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Substituted 1,4-Diazepan-5-ones

The 1,4-diazepan-5-one core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a variety of therapeutic agents. These seven-membered heterocyclic compounds are of particular interest in the development of treatments for central nervous system disorders, including anxiolytics and antipsychotics.[1] The strategic introduction of substituents on the diazepane ring, particularly at the N-4 position, is a critical step in modulating the pharmacological properties of these molecules. N-alkylation allows for the exploration of the chemical space around the core structure, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

This application note provides detailed protocols for two robust and widely applicable methods for the N-alkylation of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate: Reductive Amination and Direct Alkylation . These procedures are designed to be accessible to researchers in drug discovery and development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Method 1: Reductive Amination for the Introduction of Diverse Alkyl Groups

Reductive amination is a highly versatile and efficient method for forming carbon-nitrogen bonds.[2] The reaction proceeds through the in-situ formation of an iminium ion from the secondary amine of the diazepanone and an aldehyde or ketone, which is then reduced by a mild and selective hydride source. This method is particularly advantageous as it avoids the over-alkylation often encountered with direct alkylation using alkyl halides.[2]

Scientific Principle

The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical to the success of this one-pot reaction.[3] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it a mild hydride donor, which selectively reduces the iminium ion much faster than the starting aldehyde or the ketone functionality that might be present on other parts of a more complex molecule.[3] The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent and to facilitate the formation of the iminium intermediate.

Experimental Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve diazepanone and aldehyde in DCM B Add Sodium Triacetoxyborohydride A->B Portion-wise addition C Stir at room temperature (2-12 h) B->C D Quench with aq. NaHCO₃ C->D Monitor by TLC/LC-MS E Extract with DCM D->E F Dry organic layer (Na₂SO₄) E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination
  • Reaction Setup:

    • To a solution of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) and the desired aldehyde (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: Anhydrous conditions are crucial to prevent the deactivation of the hydride reagent. A slight excess of the aldehyde drives the reaction towards completion.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-12 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Rationale: This step neutralizes any remaining acidic species and quenches the excess hydride reagent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation using an alkyl halide in the presence of a base is a classical and straightforward approach to forming C-N bonds.[4] This method is particularly useful for introducing simple alkyl groups such as methyl, ethyl, and benzyl.

Scientific Principle

The reaction proceeds via the deprotonation of the secondary amine of the diazepanone by a suitable base to generate a nucleophilic amide anion. This anion then undergoes a nucleophilic substitution (S_N2) reaction with the alkyl halide. The choice of base and solvent is critical to the success of this reaction. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often employed to ensure sufficient deprotonation without competing in the alkylation reaction.[4] A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the S_N2 reaction.

Experimental Workflow: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine diazepanone, K₂CO₃, and alkyl halide in DMF B Heat reaction mixture (50-80 °C, 4-24 h) A->B C Cool to room temperature B->C Monitor by TLC/LC-MS D Dilute with water and extract with EtOAc C->D E Wash organic layer with brine D->E F Dry over Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by column chromatography G->H

Caption: Workflow for Direct Alkylation.

Detailed Protocol: Direct Alkylation
  • Reaction Setup:

    • To a suspension of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add the alkyl halide (1.5 eq) at room temperature under an inert atmosphere.

    • Rationale: A larger excess of the base ensures complete deprotonation. DMF is an excellent solvent for S_N2 reactions due to its polar aprotic nature.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine to remove residual DMF.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the pure N-alkylated diazepanone.

Data Summary and Comparison

ParameterReductive AminationDirect Alkylation
Alkylating Agent Aldehydes, KetonesAlkyl Halides (I, Br, Cl)
Key Reagent Sodium triacetoxyborohydridePotassium Carbonate
Typical Solvent Dichloromethane (DCM)Dimethylformamide (DMF)
Reaction Temp. Room Temperature50-80 °C
Reaction Time 2-12 hours4-24 hours
Typical Yields 60-90%50-85%
Key Advantages Wide substrate scope, mild conditions, low risk of over-alkylationSimple setup, readily available reagents
Potential Issues Hydride reagent is moisture sensitivePotential for over-alkylation, higher reaction temperatures

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. It is also a skin and eye irritant. Handle under an inert atmosphere and avoid contact with moisture.[5][6][7]

  • Potassium Carbonate: Causes skin and serious eye irritation. Avoid inhalation of dust.[8][9][10][11]

  • Dichloromethane (DCM): A suspected carcinogen and can cause skin and eye irritation.[12][13][14][15]

  • Dimethylformamide (DMF): A flammable liquid and vapor. It is harmful in contact with skin and can cause serious eye irritation. It is also a suspected reproductive toxin.[16][17][18][19][20]

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The N-alkylation of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate can be effectively achieved through either reductive amination or direct alkylation. The choice of method will depend on the desired substituent and the available starting materials. Reductive amination offers broader substrate scope and milder conditions, making it ideal for more complex and sensitive molecules. Direct alkylation provides a more straightforward approach for introducing simple alkyl groups. Both protocols, when executed with care and attention to the principles outlined, are valuable tools for the medicinal chemist in the synthesis of novel 1,4-diazepan-5-one derivatives.

References

  • Kaoua, R., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • García-García, P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][21]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Wang, J.-Y., et al. (2008). A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. The Journal of Organic Chemistry. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]

  • Frick, M., et al. (2011). Synthesis of N1-alkyl-1,4-diazepin-5-ones via Schmidt ring expansion chemistry. Heterocyclic Communications. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Available at: [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Google Patents. (n.d.). EP2441759A1 - Process for the synthesis of cyclic carbamates.
  • Feroci, M., et al. (2021). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]...

  • Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Available at: [Link]

  • Sarpong, R., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. eScholarship. Available at: [Link]

  • ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet DICHLOROMETHANE / METHYLENE CHLORIDE. Available at: [Link]

  • PubChem. (n.d.). 5-oxo-[2][21]diazepane-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • Stoltz, B. M., et al. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Caltech. Available at: [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: [Link]

  • RCI Labscan Limited. (2021). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Available at: [Link]

  • Głodowska, M., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH) - Dichloromethane. Available at: [Link]

  • INEOS KOH. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Available at: [Link]

  • Wang, M.-X., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Available at: [Link]

  • Myers, A. G., et al. (2018). Formation, Alkylation, and Hydrolysis of Chiral Nonracemic N-Amino Cyclic Carbamate Hydrazones: An Approach to the Enantioselective α-Alkylation of Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • Redox. (2020). SAFETY DATA SHEET POTASSIUM CARBONATE. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry. Available at: [Link]

  • Toste, F. D., et al. (2020). Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. ACS Catalysis. Available at: [Link]

  • Marsden, S. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dutscher. (2022). N,N-Dimethylformamide - SAFETY DATA SHEET. Available at: [Link]

Sources

The Strategic Utility of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,4-Diazepan-5-one Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug discovery. The 1,4-diazepan-5-one core is a prominent member of this class, recognized for its conformational flexibility and its capacity to serve as a peptidomimetic scaffold.[1] This seven-membered heterocyclic system is a cornerstone in the development of a wide array of therapeutic agents, including those targeting the central nervous system.[2][3] Its unique three-dimensional architecture allows for the precise spatial arrangement of substituents, enabling tailored interactions with protein binding sites.

This document provides a comprehensive guide to the synthesis and application of a key derivative, tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate . We will delve into a robust synthetic protocol for this building block and illustrate its utility in the construction of a potent orexin receptor antagonist, showcasing its significance for researchers, scientists, and drug development professionals.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate can be efficiently achieved through a multi-step sequence, commencing with readily available starting materials. The following protocol is adapted from established methodologies for related diazepanone structures.

Protocol 1: Synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

This synthesis involves a reductive amination followed by an intramolecular cyclization.

Step 1: Reductive Amination

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.5 M), add ethyl 2-formylbutanoate (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C. The use of NaBH(OAc)₃ is advantageous due to its mildness and selectivity for imine reduction.[4]

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

  • Dissolve the crude intermediate from Step 1 in a dry aprotic solvent such as tetrahydrofuran (THF) or toluene (0.2 M).

  • Add a strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) (1.2 eq), portion-wise at 0 °C. The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters.[5][6]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the cyclization by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate as a solid.

Diagram 1: Synthetic Pathway to the Building Block

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization N-Boc-ethylenediamine N-Boc-ethylenediamine Intermediate_Amine Intermediate Amine N-Boc-ethylenediamine->Intermediate_Amine 1. Ethyl 2-formylbutanoate, DCM 2. NaBH(OAc)3 Ethyl 2-formylbutanoate Ethyl 2-formylbutanoate Target_Molecule tert-butyl 2-ethyl-5-oxo- 1,4-diazepane-1-carboxylate Intermediate_Amine->Target_Molecule NaOEt, THF

Caption: Synthetic route to the target building block.

Application in Medicinal Chemistry: Synthesis of an Orexin Receptor Antagonist

The utility of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate as a versatile building block is demonstrated in the synthesis of a novel analogue of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[7][8] Orexin antagonists represent a significant therapeutic class, and the development of new analogues with improved properties is an active area of research.[9]

The following protocol outlines the key steps to functionalize the diazepanone core and construct the final bioactive molecule.

Protocol 2: Synthesis of a Suvorexant Analogue

Step 1: N-Alkylation of the Diazepanone Core

  • To a solution of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (0.3 M), add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add the desired alkylating agent, for example, 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to yield the N-alkylated diazepanone.

Step 2: N-Boc Deprotection

  • Dissolve the N-alkylated diazepanone from Step 1 in a suitable solvent such as DCM or ethyl acetate (0.2 M).

  • Add a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a 4M solution of HCl in dioxane (10 eq), at 0 °C. Standard Boc deprotection protocols are generally effective.[10]

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Amide Coupling

  • Dissolve the amine salt from Step 2 in a polar aprotic solvent like DMF (0.2 M).

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq) to neutralize the salt.

  • Add the desired carboxylic acid, for instance, 5-chloro-1,3-benzoxazole-2-carboxylic acid (1.1 eq).

  • Add a peptide coupling reagent such as HATU (1.2 eq) or HBTU/HOBt (1.2 eq each). These reagents are widely used for efficient amide bond formation.[11][12]

  • Stir the reaction at room temperature for 6-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, brine, and then dry over Na₂SO₄.

  • Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC to obtain the final suvorexant analogue.

Diagram 2: Application in the Synthesis of a Suvorexant Analogue

G Building_Block tert-butyl 2-ethyl-5-oxo- 1,4-diazepane-1-carboxylate N_Alkylated N-Alkylated Diazepanone Building_Block->N_Alkylated 1. 2-(chloromethyl)-5-methyl- 1,3,4-oxadiazole, K2CO3, DMF Deprotected_Amine Secondary Amine N_Alkylated->Deprotected_Amine 2. TFA, DCM Final_Product Suvorexant Analogue Deprotected_Amine->Final_Product 3. 5-chloro-1,3-benzoxazole- 2-carboxylic acid, HATU, DIPEA, DMF

Caption: Synthetic route to a Suvorexant analogue.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
Protocol 1, Step 1 Reductive AminationNaBH(OAc)₃85-95%>90% (crude)
Protocol 1, Step 2 Intramolecular CyclizationNaOEt or t-BuOK70-85%>95%
Protocol 2, Step 1 N-AlkylationK₂CO₃ or Cs₂CO₃75-90%>95%
Protocol 2, Step 2 N-Boc DeprotectionTFA or HCl in dioxane>95% (quantitative)Used directly
Protocol 2, Step 3 Amide CouplingHATU or HBTU/HOBt60-80%>98%

Conclusion

tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its synthesis is straightforward, and its strategic functionalization at both nitrogen positions allows for the rapid generation of diverse molecular architectures. The protocols detailed herein provide a practical guide for its preparation and subsequent elaboration into complex, biologically active molecules such as orexin receptor antagonists. The inherent conformational properties of the diazepanone ring system, combined with the ability to introduce a variety of substituents, will undoubtedly continue to fuel its application in the discovery and development of novel therapeutics.

References

  • Cox, C. D., et al. (2010). A new, practical synthesis of the dual orexin antagonist suvorexant. Journal of Organic Chemistry, 75(15), 4819-4828.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010). Molecules, 15(12), 9296-9306.
  • Coleman, P. J., et al. (2010). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (2011). Molecules, 16(4), 3099-3110.
  • A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(8), 1225-1227.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). Chemistry Central Journal, 9(1), 19.
  • 5-oxo-[4][7]diazepane-1-carboxylic acid tert-butyl ester. PubChem. Retrieved from [Link]

  • Amide Bond Formation Strategies: Latest Advances on a Dateless Transform
  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (2020). Chemistry – A European Journal, 26(54), 12286-12302.
  • Boc deprotection conditions tested. ResearchGate. Retrieved from [Link]

  • Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia. (2013). Journal of Medicinal Chemistry, 56(19), 7651-7672.
  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (2015). 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015).
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 234-238.
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews, 119(21), 11499-11581.
  • tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. NextSDS. Retrieved from [Link]

  • Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (2014). Chinese Chemical Letters, 25(9), 1264-1266.
  • Synthesis of N1-alkyl-1,4- diazepin-5-ones via Schmidt ring expansion chemistry. (2008). Arkivoc, 2008(15), 184-192.
  • STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIV
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry, 12(30), 5581-5584.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • tert-Butyl 5-oxo-7-phenyl-1,4-diazepane-1-carboxylate. ChemBK. Retrieved from [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
  • 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. (2012). Journal of the American Chemical Society, 134(22), 9034-9037.
  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. (2025). Scientific Reports, 15(1), 24680.
  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. (2019). ACS Medicinal Chemistry Letters, 10(6), 886-891.
  • Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Novel Benzo[4][7]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. ResearchGate. Retrieved from [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Retrieved from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(5), 3245-3269.
  • t-BUTYL AZODIFORMATE. Organic Syntheses Procedure. Retrieved from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1935-1946.
  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(5), 3245-3269.

Sources

Application Note: Incorporating 1,4-Diazepane Scaffolds into Small Molecule Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of novel chemical space in drug discovery has driven a paradigm shift away from flat, sp²-hybridized aromatic systems toward sp³-rich, conformationally flexible scaffolds. The 1,4-diazepane (homopiperazine) ring—a 7-membered aliphatic heterocycle containing two nitrogen atoms—has emerged as a privileged structural motif. By integrating 1,4-diazepane into small molecule screening libraries, medicinal chemists can access unique 3D vector projections, improve physicochemical properties, and engage challenging allosteric or cryptic binding pockets that traditional 6-membered piperazines cannot reach. This application note provides a comprehensive guide to the chemoinformatic design, synthetic enumeration, and validation of 1,4-diazepane-focused screening libraries.

Scientific Rationale: Escaping "Flatland"

The structural transition from a 6-membered piperazine to a 7-membered 1,4-diazepane introduces a critical methylene bridge that fundamentally alters the molecule's conformational landscape.

  • Enhanced 3D Vector Projection : Unlike the relatively rigid chair conformation of piperazine, which projects substituents in a linear or highly predictable geometry, the 1,4-diazepane ring adopts multiple low-energy twist-chair conformations. This non-planar architecture significantly increases the fraction of sp³ carbons ( Fsp3​ ), allowing substituents to probe deeper into complex receptor invaginations[1].

  • Target Engagement & Selectivity : The unique steric bulk of the homopiperazine ring has been successfully leveraged to achieve receptor subtype selectivity. For instance, in the development of Orexin receptor antagonists (e.g., Suvorexant derivatives), the ethylene bridge of the 1,4-diazepane core interacts differentially with the binding pockets of OX1R and OX2R, driving high selectivity for OX1R[2]. Similarly, 1,4-diazepane-2-ones have been deployed as nonplanar scaffolds to perfectly complement the L-site pocket of the LFA-1 I-domain.

  • Broad Therapeutic Applicability : The scaffold has proven highly versatile, yielding potent inhibitors against Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB)[3], Factor Xa[4], and amyloid-beta (Aβ) aggregation[5], as well as novel anticancer agents[6].

Chemoinformatics & Library Design Workflow

To maximize the hit rate of a 1,4-diazepane library, the virtual enumeration process must be tightly coupled with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filtering. Because the 7-membered ring adds molecular weight and lipophilicity compared to smaller heterocycles, strict property cutoffs are required to maintain lead-likeness.

G Scaffold 1,4-Diazepane Scaffold (Core Virtual Library) Decoration In Silico Decoration (Amine/Amide Couplings) Scaffold->Decoration Enumeration ADMET ADMET Filtering (Lipinski, MW < 500, cLogP < 5) Decoration->ADMET Property Filter Docking Receptor Docking (e.g., OX1R, LFA-1, PtpB) ADMET->Docking 3D Conformer Gen Selection Hit Selection & Prioritization (Synthesis Queue) Docking->Selection Scoring & Clustering

Chemoinformatics workflow for designing 1,4-diazepane screening libraries.

Design Causality : Virtual libraries are first generated by enumerating commercially available aryl halides and carboxylic acids against the 1,4-diazepane core. We apply a strict cLogP filter (< 4.5) during the ADMET stage because the basic nitrogens of the diazepane ring can lead to high volume of distribution and potential hERG liability if the overall lipophilicity is too high[3].

Physicochemical Profiling: Piperazine vs. 1,4-Diazepane

When substituting a piperazine with a 1,4-diazepane, it is critical to anticipate shifts in physicochemical behavior. The table below summarizes the key comparative metrics that influence drug design.

Property / MetricPiperazine (6-Membered)1,4-Diazepane (7-Membered)Medicinal Chemistry Impact
Conformational Flexibility Low (Rigid Chair)High (Twist-Chair/Boat)Diazepanes adapt better to induced-fit binding pockets.
Vector Projection ~180° (Linear)~120° - 140° (Angled)Diazepanes escape "flatland", altering the trajectory of appended pharmacophores.
Basicity (Typical pKa) ~9.8 (Secondary Amine)~10.4 (Secondary Amine)Diazepanes are slightly more basic, increasing aqueous solubility at physiological pH.
Ring Strain MinimalModerateThe moderate strain in diazepanes prevents the deep energetic wells that trap rigid rings, allowing faster conformational sampling.
Metabolic Stability HighModerate to HighThe additional methylene group in diazepanes can be a site for CYP-mediated oxidation, requiring strategic blocking (e.g., fluorination) if clearance is high.

Synthetic Methodologies for Library Enumeration

The symmetrical nature of unsubstituted 1,4-diazepane requires mono-protection (typically with a Boc group) to allow for stepwise, orthogonal functionalization. The two most robust parallel synthesis routes for library generation are Nucleophilic Aromatic Substitution (SNAr) and Amide Coupling.

G Core Boc-1,4-Diazepane (Starting Material) SNAr SNAr Reaction (Aryl Halides, Base, Heat) Core->SNAr Buchwald Buchwald-Hartwig (Pd Catalyst, Aryl Bromides) Core->Buchwald Amidation Amidation (Carboxylic Acids, EDC/HOBt) Core->Amidation Deprotect Boc Deprotection (TFA or HCl/Dioxane) SNAr->Deprotect Buchwald->Deprotect Amidation->Deprotect Final1 N-Aryl Diazepanes (e.g., OX1R Antagonists) Deprotect->Final1 Route A Final2 N-Acyl Diazepanes (e.g., Factor Xa Inhibitors) Deprotect->Final2 Route B

Divergent synthetic pathways for 1,4-diazepane scaffold functionalization.

Protocol 1: Parallel SNAr Diversification

Objective : Synthesize a sub-library of N-aryl-1,4-diazepane derivatives. Causality : SNAr is highly scalable and avoids the use of sensitive palladium catalysts, making it ideal for parallel synthesis when reacting with electron-deficient heteroaryls (e.g., 2-chloro-5-nitropyridine)[7].

Step-by-Step Methodology :

  • Preparation : Dispense 1-Boc-1,4-diazepane (1.0 eq, typically 0.1 mmol per well) into a 96-well deep-well reaction block.

  • Coupling : Add the respective electron-deficient aryl halide (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) dissolved in anhydrous DMF to achieve a final concentration of 0.5 M.

  • Reaction : Seal the block securely and heat at 110 °C under agitation for 12 hours[7].

  • Validation (Self-Correction) : Sample 5 µL from representative wells, dilute in MeCN, and analyze via LC-MS. The reaction is validated by the disappearance of the starting material mass and the appearance of the product mass (accounting for the loss of the halogen).

  • Deprotection : Concentrate the wells under vacuum (Genevac). Add 4 N HCl in dioxane (0.5 mL/well) and agitate at room temperature for 2 hours. Evaporate the solvent to yield the secondary amine hydrochloride salts[7], ready for Route B amidation or biological testing.

Protocol 2: Late-Stage Amidation

Objective : Generate diverse N-acyl derivatives (e.g., targeting Factor Xa or acting as anticancer agents[4][6]). Causality : Utilizing EDC/HOBt coupling conditions ensures high yields, minimizes racemization of chiral building blocks, and generates water-soluble urea byproducts that are easily removed during high-throughput liquid-liquid extraction.

Step-by-Step Methodology :

  • Preparation : Dissolve the deprotected 1,4-diazepane intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M).

  • Activation : In a separate vial, pre-activate the carboxylic acid building block (1.1 eq) with EDC·HCl (1.5 eq) and HOBt (1.5 eq) in CH₂Cl₂ for 15 minutes.

  • Coupling : Transfer the activated acid to the diazepane solution and add DIPEA (3.0 eq)[7]. Stir at room temperature for 16 hours.

  • Workup & Validation : Perform an automated aqueous workup using a liquid handler: wash with saturated aqueous NaHCO₃ (2x) followed by brine (1x). Phase-separate and concentrate the organic layer. Confirm product identity via ¹H NMR—specifically looking for the characteristic multiplet shifts of the diazepane ring protons between 3.2 and 3.8 ppm, which confirm successful acylation.

Biological Screening & Validation

Once the library is synthesized, it must be validated through robust biochemical or cell-based assays.

Protocol 3: High-Throughput Target Engagement Assay (e.g., PtpB Inhibition)

Objective : Evaluate the inhibitory potency of the synthesized 1,4-diazepane library against a target enzyme (e.g., M. tuberculosis PtpB)[3]. Causality : A continuous colorimetric or fluorometric assay allows for real-time kinetic monitoring, ensuring that compounds are true inhibitors rather than assay-interfering artifacts (PAINs).

Step-by-Step Methodology :

  • Assay Setup : In a 384-well black microtiter plate, dispense 10 µL of recombinant target enzyme (e.g., PtpB at 50 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100). Note: Triton X-100 is crucial to prevent the highly lipophilic diazepane derivatives from forming promiscuous aggregates.

  • Compound Addition : Pin-transfer 100 nL of the 1,4-diazepane library compounds (from 10 mM DMSO stocks) into the assay wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation : Add 10 µL of the fluorogenic substrate (e.g., DiFMUP at its Km​ concentration) to initiate the reaction.

  • Readout : Monitor fluorescence (Ex/Em = 358/450 nm) continuously for 30 minutes using a multi-mode plate reader.

  • Data Analysis : Calculate the initial velocities ( V0​ ) and determine the IC₅₀ values using a 4-parameter logistic non-linear regression model. Compounds exhibiting IC₅₀ < 10 µM are flagged as primary hits and advanced to biolayer interferometry (BLI) for direct binding confirmation ( Kd​ determination)[3].

References

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1 Source: doi.org URL:[Link]

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents Source: scirp.org URL:[Link]

  • Design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents Source: nih.gov URL:[Link]

  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds Source: rsc.org URL:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B Source: nih.gov URL:[Link]

  • Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: acs.org URL:[Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors Source: uwaterloo.ca URL:[Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity Source: nih.gov URL:[Link]

Sources

Selective Reduction of the 5-Oxo Group in 1,4-Diazepane-1-carboxylates: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the selective reduction of the 5-oxo group in N-protected 1,4-diazepane-1-carboxylates, a critical transformation in the synthesis of various pharmaceutically relevant compounds. We delve into the rationale behind reagent selection, provide detailed experimental protocols, and present comparative data to aid researchers in optimizing this key synthetic step. The focus is on achieving high yields and diastereoselectivity while maintaining the integrity of the carbamate protecting group.

Introduction: The Significance of 1,4-Diazepanes and the Challenge of Selective Reduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Derivatives of this seven-membered heterocycle have demonstrated a wide array of therapeutic activities, including acting as central nervous system agents.[1][3] The synthesis of chiral 1,4-diazepanes is of particular interest, as stereochemistry often plays a crucial role in pharmacological activity.[4]

A common synthetic route to functionalized 1,4-diazepanes involves the use of 1,4-diazepan-5-one as a key intermediate. The subsequent reduction of the 5-oxo group to a hydroxyl group introduces a new stereocenter and provides a handle for further synthetic manipulations. However, this transformation presents a significant challenge: the need for selective reduction of the ketone in the presence of a carbamate protecting group (e.g., Boc, Cbz), which is susceptible to reduction by harsh reducing agents.

This guide focuses on addressing this challenge by exploring methodologies for the selective reduction of the 5-oxo group in 1,4-diazepane-1-carboxylates, with a particular emphasis on practical and efficient protocols suitable for a research and drug development setting.

Theoretical Considerations: Choosing the Right Reducing Agent

The selective reduction of a ketone in the presence of a less reactive carbonyl group, such as a carbamate, hinges on the choice of the reducing agent. Hydride-based reagents are the most common choice for this transformation.[5] Their reactivity can be tuned to achieve the desired selectivity.

2.1. Sodium Borohydride (NaBH₄): The Workhorse for Ketone Reduction

Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[6][7][8][9][10] Crucially, under standard conditions, it does not reduce esters, amides, or carbamates, making it an ideal candidate for the selective reduction of the 5-oxo group in N-protected 1,4-diazepanes.[8]

The mechanism of NaBH₄ reduction involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon.[6][11] This is followed by protonation of the resulting alkoxide intermediate, typically by the solvent (e.g., methanol, ethanol) or during an aqueous workup, to yield the alcohol.[5][6][8]

2.2. Lithium Aluminum Hydride (LiAlH₄): A More Powerful, Less Selective Option

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄.[5][7] It can reduce a wide range of functional groups, including esters, carboxylic acids, amides, and carbamates, in addition to aldehydes and ketones.[7] While highly effective for carbonyl reduction, its lack of selectivity makes it generally unsuitable for the specific transformation discussed here, as it would likely lead to the undesired reduction of the carbamate protecting group.

2.3. Catalytic Transfer Hydrogenation: A Green and Diastereoselective Alternative

Catalytic transfer hydrogenation (CTH) offers an alternative to metal hydride reagents.[12][13] This method involves the use of a hydrogen donor, such as isopropanol or formic acid, in the presence of a metal catalyst (e.g., based on ruthenium, rhodium, or iridium) to effect the reduction.[13][14] CTH can be highly diastereoselective, particularly for cyclic ketones, and often proceeds under mild conditions.[12][15] The development of asymmetric transfer hydrogenation methods also provides a route to enantiomerically enriched alcohols.[13]

Experimental Protocols

This section provides detailed, step-by-step protocols for the selective reduction of the 5-oxo group in a model substrate, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate.

3.1. General Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization by UV light and/or appropriate staining agents. Nuclear Magnetic Resonance (NMR) spectra should be recorded for structural confirmation and purity assessment.

3.2. Protocol 1: Sodium Borohydride Reduction in Methanol

This protocol is a standard and reliable method for the selective reduction of the ketone.

Workflow for Sodium Borohydride Reduction:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Workup and Purification A Dissolve tert-butyl 5-oxo-1,4-diazepane-1-carboxylate in Methanol B Cool the solution to 0 °C in an ice bath A->B C Slowly add Sodium Borohydride portion-wise B->C D Stir the reaction mixture at 0 °C C->D E Monitor reaction progress by TLC D->E F Quench the reaction with acetone E->F G Concentrate the mixture under reduced pressure F->G H Partition between ethyl acetate and water G->H I Dry the organic layer and concentrate H->I J Purify the crude product by column chromatography I->J

Caption: Workflow for the Sodium Borohydride reduction of the 5-oxo group.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 5-oxo-1,4-diazepane-1-carboxylate (1.0 eq) in methanol (approximately 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone (to consume excess NaBH₄) until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 5-hydroxy-1,4-diazepane-1-carboxylate.

3.3. Protocol 2: Diastereoselective Reduction with L-Selectride®

For substrates where diastereoselectivity is a concern, a bulkier reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) can provide higher levels of stereocontrol.

Workflow for L-Selectride® Reduction:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Addition and Reaction cluster_2 Quenching and Workup A Dissolve substrate in dry THF under Argon B Cool the solution to -78 °C A->B C Slowly add L-Selectride® solution via syringe B->C D Stir at -78 °C and monitor by TLC C->D E Quench with saturated aq. NH₄Cl D->E F Warm to room temperature and extract with Ethyl Acetate E->F G Wash, dry, and concentrate the organic phase F->G H Purify by column chromatography G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common challenges, and ultimately improve reaction yield and purity. Drawing upon established principles of heterocyclic chemistry and extensive experience in synthetic route optimization, this document provides a comprehensive resource for this valuable building block.

Introduction to the Synthesis

The synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, a key intermediate in many pharmaceutical development programs, typically proceeds via a two-step sequence: 1) reductive amination of a suitable keto-ester with mono-Boc-protected ethylenediamine, followed by 2) an intramolecular cyclization to form the desired 1,4-diazepan-5-one ring. The efficiency of this process is highly dependent on precise control of reaction conditions to favor the desired intramolecular cyclization and minimize competing side reactions.

Below is a proposed, robust protocol for this synthesis, followed by a detailed troubleshooting guide and frequently asked questions.

Proposed Experimental Protocol

Step 1: Reductive Amination

This step involves the formation of an enamine intermediate from ethyl 3-oxopentanoate and N-Boc-ethylenediamine, which is then reduced in situ to the corresponding secondary amine.

  • Reagents and Materials:

    • N-Boc-ethylenediamine

    • Ethyl 3-oxopentanoate

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or argon atmosphere setup

  • Procedure:

    • To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM, add ethyl 3-oxopentanoate (1.1 eq).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour under an inert atmosphere.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl (2-((1-ethoxy-1-oxopentan-3-yl)amino)ethyl)carbamate.

Step 2: Intramolecular Cyclization (Dieckmann-type Condensation)

The crude secondary amine from Step 1 is cyclized under basic conditions to form the target 1,4-diazepan-5-one.

  • Reagents and Materials:

    • Crude tert-butyl (2-((1-ethoxy-1-oxopentan-3-yl)amino)ethyl)carbamate

    • Sodium ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

    • Toluene or Tetrahydrofuran (THF), anhydrous

    • Aqueous ammonium chloride solution

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in anhydrous toluene.

    • Add a strong base, such as sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq), at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux (for toluene) or 60 °C (for THF) and stir for 4-6 hours.

    • Monitor the formation of the cyclic product by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Reductive Amination (Step 1) Incomplete imine/enamine formation.Ensure anhydrous conditions. The presence of water can hydrolyze the imine/enamine intermediate. Use freshly distilled solvents.
Ineffective reduction.STAB is moisture-sensitive; use a fresh, high-purity batch. Ensure the portion-wise addition at low temperature to control the reaction rate.
Competing side reactions.Over-reduction is possible if the reaction is left for too long or at an elevated temperature. Monitor the reaction closely and quench upon completion.
Low Yield in Cyclization (Step 2) Incomplete cyclization.The choice of base is critical. Potassium tert-butoxide is a stronger, non-nucleophilic base that can be more effective than sodium ethoxide. Ensure strictly anhydrous conditions as the base is highly reactive with water.
Intermolecular side reactions.High concentrations can favor intermolecular reactions. Perform the cyclization at a higher dilution.
Epimerization at the C2 position.Prolonged exposure to strong base can lead to epimerization. Minimize reaction time once the starting material is consumed.
Presence of Impurities in Final Product Unreacted starting materials.Optimize the stoichiometry of reagents in both steps. Ensure sufficient reaction time.
Di-Boc protected ethylenediamine.This can arise from the starting material or during the reaction if conditions are not carefully controlled during the Boc protection of ethylenediamine. Purify the N-Boc-ethylenediamine before use.
Polymeric byproducts.These can form from intermolecular reactions. Use high-dilution conditions for the cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in the reductive amination step?

A1: Acetic acid acts as a catalyst to promote the formation of the imine/enamine intermediate by protonating the carbonyl oxygen of the keto-ester, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

Q2: Can other reducing agents be used for the reductive amination?

A2: While other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, sodium triacetoxyborohydride (STAB) is generally preferred as it is less toxic and the reaction can be carried out in a wider range of solvents.

Q3: Why is an inert atmosphere important for the cyclization step?

A3: The strong bases used for cyclization, such as sodium ethoxide or potassium tert-butoxide, are highly reactive with atmospheric moisture and carbon dioxide. An inert atmosphere of nitrogen or argon is crucial to prevent the deactivation of the base and ensure a high yield of the desired product.

Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be and how can I remove it?

A4: A common byproduct can be the ethyl ester of the cyclized product if the base used (e.g., sodium ethoxide) participates in transesterification. Using a non-nucleophilic base like potassium tert-butoxide can mitigate this. Careful optimization of the mobile phase for column chromatography, potentially using a gradient elution, may be necessary to separate these closely-related compounds.

Q5: How can I confirm the structure of my final product?

A5: The structure of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate can be confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the ethyl group, and the diastereotopic protons of the diazepane ring.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization cluster_2 Purification A N-Boc-ethylenediamine D Intermediate Amine A->D B Ethyl 3-oxopentanoate B->D C DCM, Acetic Acid (cat.) G Final Product D->G E Strong Base (e.g., KOtBu) F Toluene, Reflux H Silica Gel Chromatography G->H

Caption: A streamlined workflow for the synthesis of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Potential Side Reactions

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions A Linear Precursor B Desired Product (Intramolecular Cyclization) A->B Strong Base C Dimerization (Intermolecular Reaction) A->C High Concentration D Epimerization at C2 B->D Prolonged Base Exposure

Caption: Key competing reactions in the synthesis of the target diazepanone.

References

  • Levin, J. I., et al. (1994). "Synthesis of a series of potent, orally active, non-peptide inhibitors of human neutrophil elastase." Journal of Medicinal Chemistry, 37(1), 1-12. [Link]

  • Ricci, A., & Goti, A. (2007). "Synthesis of seven-membered heterocycles." Topics in Heterocyclic Chemistry, 9, 1-36. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Dieckmann, W. (1894). "Zur Kenntniss der Ringbildung." Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]

Navigating the Labyrinth: A Guide to Preventing Ring Opening During Deprotection of Diazepane Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As Senior Application Scientists, we understand the intricate challenges faced in synthetic chemistry, particularly when dealing with sensitive heterocyclic systems. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical issue in the synthesis of diazepane-containing molecules: the prevention of ring opening during the deprotection of diazepane carboxylates. Our aim is to equip you with the knowledge and practical strategies to maximize your yields and ensure the integrity of your target compounds.

The Challenge: The Instability of the Diazepane Ring

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] However, the seven-membered ring is susceptible to fragmentation, particularly under acidic conditions commonly employed for the removal of protecting groups like tert-butyloxycarbonyl (Boc). This undesired ring-opening presents a significant hurdle in multi-step syntheses, leading to reduced yields and complex purification challenges.

Understanding the Mechanism of Ring Opening

The primary culprit behind diazepane ring opening during deprotection is the formation of a stabilized carbocation intermediate. Under acidic conditions, protonation of the carbamate is the initial step for cleavage. For a Boc-protected diazepane, this is followed by the loss of carbon dioxide and tert-butanol.[2] However, in the case of the diazepane ring, an alternative intramolecular pathway can become competitive. Protonation of a ring nitrogen can initiate a cascade that leads to the cleavage of the C-N bond, resulting in a ring-opened product. The exact mechanism can be influenced by the substitution pattern on the diazepane ring and the specific reaction conditions.

Below is a generalized representation of the proposed acid-catalyzed ring-opening pathway:

RingOpening cluster_0 Deprotection vs. Ring Opening Protected_Diazepane N-Boc-Diazepane Protonated_Carbamate Protonated Carbamate Protected_Diazepane->Protonated_Carbamate H+ Protonated_Ring_Nitrogen Protonated Ring Nitrogen Protected_Diazepane->Protonated_Ring_Nitrogen H+ (Side Reaction) Deprotected_Diazepane Desired Diazepane Protonated_Carbamate->Deprotected_Diazepane -CO2, -tBuOH (Desired Pathway) Ring_Opened_Product Ring-Opened Byproduct Protonated_Ring_Nitrogen->Ring_Opened_Product Fragmentation

Figure 1. Competing pathways during acidic deprotection of N-Boc-diazepane.

Troubleshooting Guides: Tackling Ring Opening Head-On

This section provides answers to common problems encountered during the deprotection of diazepane carboxylates.

Issue 1: Significant Ring Opening Observed During Boc Deprotection with Trifluoroacetic Acid (TFA)

Question: I am treating my N-Boc protected diazepane with a standard TFA/DCM mixture and observing a significant amount of a ring-opened byproduct. How can I minimize this?

Answer: The strong acidity of TFA is often the primary cause of diazepane ring fragmentation.[3] The key is to either moderate the acidity of the deprotection cocktail or switch to a milder deprotection method.

Recommended Solutions:

  • Reduce TFA Concentration and Temperature: Instead of the commonly used 25-50% TFA in DCM, try a lower concentration (e.g., 5-10% TFA) and perform the reaction at 0°C or even -20°C. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between deprotection and minimizing ring opening.

  • Employ Milder Acids: Consider replacing TFA with a less aggressive acid. 4M HCl in dioxane is a common alternative that can sometimes provide cleaner deprotection.[4] Other options include using toluenesulfonic acid in THF/DCM or methanesulfonic acid.[4]

  • Alternative Deprotection Reagents: For particularly sensitive substrates, non-traditional methods can be employed. A mild method for N-Boc deprotection using oxalyl chloride in methanol has been reported to be effective for a range of substrates.[2][5]

Experimental Protocol: Mild Boc Deprotection with HCl in Dioxane

  • Dissolve the N-Boc protected diazepane in a minimal amount of anhydrous DCM or diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 4M HCl in dioxane (typically 5-10 equivalents).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS (e.g., every 15-30 minutes).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected diazepane.

Issue 2: My Diazepane is Unstable to All Acidic Conditions Tried

Question: Even with milder acids, I am still observing significant decomposition of my diazepane. Are there any non-acidic deprotection methods for Boc groups?

Answer: While less common, there are methods for Boc deprotection that avoid strongly acidic conditions. However, these often require specific functionalities or may have their own set of limitations.

Alternative Strategies:

  • Thermal Deprotection: In some cases, heating the Boc-protected amine can lead to deprotection. This is highly substrate-dependent and may require high temperatures that could lead to other side reactions.

  • Metal-Catalyzed Deprotection: Certain metal catalysts have been reported to cleave Boc groups, but this is not a general method and requires careful optimization.[2]

If your diazepane is exceptionally acid-sensitive, it may be beneficial to reconsider the choice of protecting group during the synthetic design phase. An orthogonal protecting group strategy can provide a more robust route.[6][7]

Issue 3: Difficulty in Removing a Cbz Group without Ring Fragmentation

Question: I am using a Carboxybenzyl (Cbz) protecting group on my diazepane. What are the best conditions for its removal to avoid ring opening?

Answer: The Cbz group offers a significant advantage over the Boc group for acid-sensitive substrates as it is typically removed under neutral conditions via catalytic hydrogenation.[8] This method is generally very mild and highly effective for deprotecting diazepanes without causing ring opening.

Recommended Method: Catalytic Hydrogenation

Standard conditions involve stirring the Cbz-protected diazepane with a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

Experimental Protocol: Cbz Deprotection via Hydrogenolysis

  • Dissolve the Cbz-protected diazepane in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions, though for larger scales a Parr hydrogenator may be used).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected diazepane.

Troubleshooting Hydrogenation:

  • Catalyst Poisoning: If the reaction is sluggish, the catalyst may be poisoned. Ensure the substrate and solvent are free of impurities, particularly sulfur-containing compounds.

  • Transfer Hydrogenation: If handling hydrogen gas is a concern, transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can be an effective alternative.[9]

Frequently Asked Questions (FAQs)

Q1: What is an orthogonal protecting group strategy and how can it help with my diazepane synthesis?

A1: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under distinct, non-interfering conditions.[6][7] For example, you could protect one nitrogen of the diazepane with a Boc group (acid-labile) and another functional group in your molecule with a Cbz group (hydrogenolysis-labile). This allows you to selectively deprotect one site without affecting the other, providing greater synthetic flexibility and avoiding harsh conditions that could damage the diazepane ring.

Q2: Are there any protecting groups other than Boc and Cbz that are suitable for diazepanes?

A2: Yes, other protecting groups can be employed depending on the overall synthetic strategy. For instance, the Fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is another common choice in peptide synthesis and could be adapted for diazepane protection if the molecule is stable to basic conditions. The choice of protecting group should always be made in the context of the stability of the entire molecule and the reaction conditions required for subsequent synthetic steps.

Q3: How can I confirm that ring opening has occurred?

A3: The most definitive methods for identifying ring-opened byproducts are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The ring-opened product will have the same mass as the desired deprotected diazepane, but its fragmentation pattern in MS may differ. More conclusively, 1H and 13C NMR will show distinct signals corresponding to the new linear structure, which will differ significantly from the spectrum of the cyclic diazepane. For example, you would expect to see changes in the chemical shifts and coupling constants of the protons on the carbon backbone.

Summary of Recommended Deprotection Conditions

Protecting GroupReagent(s)ConditionsKey AdvantagesPotential Issues
Boc 4M HCl in Dioxane0°C to RTMilder than TFA, often reduces ring opening.Still acidic, may not be suitable for highly sensitive substrates.
Boc 5-10% TFA in DCM0°CFaster than HCl/dioxane.Higher risk of ring opening compared to milder acids.
Boc Oxalyl Chloride/MethanolRoom TemperatureVery mild, non-acidic conditions.[2][5]Less common, may require optimization.
Cbz H₂, 10% Pd/CRoom Temperature, 1 atm H₂Neutral conditions, generally no ring opening.[8]Catalyst can be pyrophoric; not suitable for molecules with other reducible functional groups.
Cbz Ammonium Formate, 10% Pd/CReflux in MeOH or EtOHAvoids the use of hydrogen gas.[9]Higher temperatures may be required.

Figure 2. Decision-making workflow for diazepane deprotection.

References

  • MDPI. (2025, April 30). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems. Request PDF.
  • ScienceDirect. (2003, February 10). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • PubMed. (2010, April 1). Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists.
  • BenchChem. (2025).
  • MDPI. (2010, December 28).
  • ResearchGate. (n.d.). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Request PDF.
  • PubMed. (2007, November 15). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester.
  • NIH. (n.d.).
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.
  • PubMed. (2020, September 18). Synthesis of 1,4-Diazepanes and Benzo[ b][10][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent.

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks.
  • PubMed. (2025, December 17).
  • Cellular and Molecular Biology. (2020, June 23). Ascorbic acid antagonizes the sedative effect of diazepam possibly through inhibition of GABA(AÏ â‚ ) and GABA(B1) receptors.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • PMC. (2025, April 14). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
  • SciSpace. (n.d.).
  • Scientific Update. (2023, February 22). To Deprotect and Serve.

Sources

troubleshooting low solubility of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I experiencing low solubility with tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate?

The solubility behavior of this molecule is a direct result of its amphiphilic chemical structure. It possesses both significant non-polar (lipophilic) and polar (hydrophilic) regions.

  • Non-Polar Character: The large tert-butoxycarbonyl (Boc) protecting group and the ethyl group create a greasy, non-polar region that favors dissolution in non-polar organic solvents.[1]

  • Polar Character: The 1,4-diazepane-5-one core contains a lactam. This ring system has a carbonyl group (C=O), which is a hydrogen bond acceptor, and a secondary amine (N-H), which is a hydrogen bond donor. These features create a polar region that seeks interaction with polar solvents.

This dual nature means the compound often fails to dissolve well in solvents that are either strictly non-polar (like hexanes) or highly polar (like water). The key is to find a solvent or solvent system with an intermediate polarity that can effectively solvate both ends of the molecule.

FAQ 2: What is a systematic approach to finding a suitable solvent?

A systematic screening approach is the most efficient way to identify a suitable solvent. Instead of random trial and error, this involves testing a series of solvents from different classes, ordered by their polarity. The general principle is "like dissolves like," meaning solutes dissolve best in solvents with similar polarity.[2][3] This process will help you quickly narrow down the most promising candidates. Our detailed protocol for this can be found in the Troubleshooting Guides section below.

FAQ 3: I've tried several common solvents with no success. What are my next steps?

If single-solvent systems fail, the next logical step is to explore more advanced techniques. These methods aim to modify the solvent environment to better match the solute's properties:

  • Co-Solvent Systems: This is a powerful technique where a second, miscible solvent is added to the primary solvent to fine-tune the overall polarity of the system.[2][4][5] For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent like dichloromethane (DCM) can dramatically improve solubility.

  • Temperature Modification: For most solids dissolving in a liquid, solubility increases with temperature.[6][7][8] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute's crystal lattice.[6][9] Applying heat can provide this energy, but it must be done with caution to avoid thermal degradation of the compound.

  • pH Adjustment (Use with Extreme Caution): While altering pH can modify solubility, it is generally not recommended for this specific compound. The Boc protecting group is notoriously labile (unstable) under acidic conditions and can be cleaved, resulting in an entirely different molecule.[10][11][12]

Troubleshooting Guides & Protocols

Guide 1: Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable single solvent for your compound.

Objective: To efficiently screen a panel of common organic solvents of varying polarities to determine the best candidate for dissolving tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Methodology:

  • Preparation: Dispense a small, pre-weighed amount (e.g., 5 mg) of your compound into several separate, clean glass vials.

  • Solvent Addition: To the first vial, add a measured volume (e.g., 0.5 mL) of a non-polar solvent such as Toluene.

  • Observation: Vigorously mix the vial using a vortex mixer for 30-60 seconds. Allow any undissolved solid to settle and visually inspect the solution. Record your observation as "Insoluble," "Partially Soluble," or "Fully Soluble."

  • Systematic Testing: Repeat steps 2 and 3 for each solvent in the table below, progressing from non-polar to polar protic. Use a fresh vial of your compound for each new solvent.

  • Analysis: Compare your observations to identify the solvent(s) that provide the highest solubility.

Table 1: Suggested Solvents for Screening (Arranged by Increasing Polarity)

Solvent Class Solvent Name Relative Polarity[13] Dielectric Constant (20°C)[14] Key Characteristics
Non-Polar Toluene 0.099 2.38 Aromatic, good for non-polar compounds.
Dichloromethane (DCM) 0.309 9.08 Halogenated, versatile, slightly polar.
Polar Aprotic Ethyl Acetate (EtOAc) 0.228 6.02 Ester, moderate polarity.
Tetrahydrofuran (THF) 0.207 7.58 Ether, good for a range of polarities.
Acetone 0.355 21.0 Ketone, highly miscible with water.
Acetonitrile (MeCN) 0.460 37.5 Nitrile, highly polar aprotic.
Dimethylformamide (DMF) 0.386 36.7 Amide, strong polar aprotic solvent.
Dimethyl Sulfoxide (DMSO) 0.444 46.7 Sulfoxide, very strong polar aprotic solvent.[15]
Polar Protic 2-Propanol (IPA) 0.546 19.9 Alcohol, capable of H-bonding.
Ethanol (EtOH) 0.654 24.5 Alcohol, capable of H-bonding.

| | Methanol (MeOH) | 0.762 | 32.7 | Alcohol, most polar of the simple alcohols. |

Workflow for Systematic Solvent Selection

This diagram illustrates the logical flow for troubleshooting solubility issues, starting with single solvents and progressing to more advanced techniques.

G cluster_0 Initial Assessment cluster_1 Advanced Techniques cluster_2 Outcome Start Start with Compound Screen Systematic Solvent Screen (Guide 1) Start->Screen CoSolvent Co-Solvent System (Guide 2) Screen->CoSolvent Soluble? No Success Solubility Achieved Screen->Success Soluble? Yes Heat Apply Heat (Guide 3) CoSolvent->Heat Soluble? No CoSolvent->Success Soluble? Yes Heat->Success Soluble? Yes Reassess Re-evaluate Experiment (Consider alternative reagents) Heat->Reassess Soluble? No G cluster_mol cluster_solvents Molecule Molecule NonPolar Non-Polar Solvent (e.g., Toluene) Molecule:n->NonPolar:n Molecule:s->NonPolar:s Polar Polar Aprotic Solvent (e.g., DMSO) Molecule:n->Polar:n POOR interaction Molecule:s->Polar:s Solvates this part well CoSolvent Co-Solvent System (e.g., Toluene/DMSO) Molecule:n->CoSolvent:n GOOD interaction Molecule:s->CoSolvent:s GOOD interaction

Caption: Solvation of the amphiphilic target molecule by different solvent types.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Jones, K. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Murov, S. (2010). Properties of Organic Solvents. Miller's Home. [Link]

  • Abolghasemi, M. M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Vandavasi, J. K., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. [Link]

  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Temperature Effects on Solubility. Chemistry LibreTexts. [Link]

  • Solvent Polarity Index Table. Scribd. [Link]

  • Co-solvents. Wikipedia. [Link]

  • Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]

  • van Biezen, M. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. [Link]

  • Babu, P. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Asian Journal of Pharmaceutics. [Link]

  • Tran, E., & Liu, D. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Factors Affecting Solubility. BYJU'S. [Link]

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in 1,4-Diazepane Lactam Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 1,4-diazepane lactams. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, we address common challenges and side reactions encountered during the chemical modification of the 1,4-diazepane-2-one core, providing in-depth, field-proven insights in a troubleshooting-focused format. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental issues, thereby accelerating your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a mono-N-alkylation on my 1,4-diazepane-2-one, but I'm getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: This is a common challenge due to the presence of two reactive nitrogen centers. The key to achieving mono-alkylation lies in controlling the stoichiometry of your reagents and choosing the right reaction conditions. The N4 amine is generally more nucleophilic than the N1 amide nitrogen. To favor mono-alkylation at N4, you should use a slight excess (1.1-1.5 equivalents) of the alkylating agent. Running the reaction at a lower temperature can also help to control the reaction rate and improve selectivity. If you are still observing di-alkylation, consider using a protecting group on the N1 position. A Boc or Cbz group can effectively block the reactivity of the amide nitrogen, allowing for selective alkylation at the N4 position.[1]

Q2: My N-acylation reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?

A2: Low yields in N-acylation can be due to several factors. First, ensure your acylating agent (e.g., acyl chloride or anhydride) is fresh and has not been hydrolyzed by atmospheric moisture. Running the reaction under an inert atmosphere (nitrogen or argon) is crucial. The choice of base is also critical; a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is generally preferred. If the reaction is still slow, you can try using a coupling agent such as HOBt/EDC or HATU to activate the carboxylic acid. Additionally, screening different solvents can have a significant impact; aprotic solvents like DCM, THF, or DMF are common choices.

Q3: I am concerned about the stability of the lactam ring under my reaction conditions. Can it open?

A3: Yes, the lactam ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the formation of an amino acid derivative.[2][3] For instance, using strong aqueous acids or bases during workup can lead to ring-opening. It is advisable to use milder conditions, such as saturated sodium bicarbonate for basic washes and dilute acids for neutralization, and to perform these steps at low temperatures.[3]

Q4: I have a chiral center in my 1,4-diazepane lactam. What are the risks of racemization or epimerization during functionalization?

A4: Racemization or epimerization is a valid concern, especially for chiral centers adjacent to a carbonyl group (the α-carbon to the lactam carbonyl) or at a stereogenic nitrogen.[4] Strong bases can deprotonate the α-carbon, leading to the formation of an achiral enolate and subsequent loss of stereochemical integrity upon reprotonation.[3][4] To mitigate this, use non-protic, sterically hindered bases and lower reaction temperatures. For stereogenic nitrogens, inversion can sometimes occur, although this is generally less common under standard functionalization conditions. Careful monitoring of the enantiomeric or diastereomeric excess throughout your synthetic sequence is recommended.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific experimental issues.

Guide 1: Poor Chemoselectivity in N-Functionalization (N1 vs. N4)

Issue: You are attempting to functionalize one nitrogen atom of the 1,4-diazepane-2-one core, but are observing a mixture of products functionalized at N1, N4, or both.

Underlying Principles: The N4 position is a secondary amine, which is generally more nucleophilic and basic than the N1 amide nitrogen. However, under certain conditions, the N1 position can be deprotonated and react, especially with strong bases and reactive electrophiles. Achieving chemoselectivity relies on exploiting the inherent reactivity differences between these two nitrogen atoms or by using a protecting group strategy.

Troubleshooting Workflow:

start Poor Chemoselectivity (N1 vs. N4 Functionalization) reagent Analyze Reagent Type start->reagent protect Implement Protecting Group Strategy reagent->protect For N4 functionalization conditions Optimize Reaction Conditions reagent->conditions For N1 functionalization deprotect Deprotection protect->deprotect After N4 functionalization target Target Mono-functionalized Product conditions->target deprotect->target

Caption: Decision workflow for troubleshooting poor chemoselectivity.

Step-by-Step Solutions:

  • For Selective N4-Functionalization (Alkylation or Acylation):

    • Protect the N1 Position: This is the most robust strategy. The N1 amide can be protected with a group that is stable to the N4-functionalization conditions and can be removed orthogonally.

      • Boc (tert-Butoxycarbonyl): Installed using Boc-anhydride. Stable to many N-alkylation and acylation conditions. Removed with acid (e.g., TFA in DCM).

      • Cbz (Carboxybenzyl): Installed using Cbz-Cl. Stable to acidic and mild basic conditions. Removed by hydrogenolysis.

    • Reaction without a Protecting Group:

      • Control Stoichiometry: Use 1.0-1.2 equivalents of the electrophile (alkyl halide or acylating agent).

      • Mild Base: Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. Stronger bases like NaH can deprotonate the N1 amide, leading to a loss of selectivity.

      • Low Temperature: Perform the reaction at 0°C or room temperature to minimize side reactions.

  • For Selective N1-Functionalization:

    • Protect the N4 Position: The more nucleophilic N4 amine must be protected first.

      • Orthogonal Protecting Groups: A common strategy is to use a Boc group on N4 and a different protecting group on N1 if further functionalization is needed.[1] For example, you can protect N4 with a Boc group, functionalize N1, and then selectively remove the Boc group to allow for subsequent functionalization at N4.

    • Direct N1-Acylation (less common): In some cases, with a highly activated acylating agent and carefully controlled conditions, some N1 acylation might be achieved, but this is often low-yielding and not selective.

Guide 2: Over-functionalization (Di-substitution)

Issue: Your reaction is producing a significant amount of the di-substituted 1,4-diazepane-2-one, where both N1 and N4 have reacted.

Underlying Principles: Over-functionalization occurs when the mono-substituted product is still sufficiently reactive to compete with the starting material for the electrophile. This is particularly problematic in N-alkylation reactions.

Troubleshooting Protocol:

Parameter Recommendation to Minimize Di-substitution Rationale
Stoichiometry Use ≤ 1.1 equivalents of the alkylating/acylating agent.Limits the availability of the electrophile for a second reaction.
Rate of Addition Add the electrophile slowly (e.g., via syringe pump) to the reaction mixture.Maintains a low concentration of the electrophile, favoring reaction with the more abundant starting material.
Temperature Run the reaction at a lower temperature (e.g., 0 °C or below).Slows down the rate of the second substitution, which often has a higher activation energy.
Base Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA).Strong bases can deprotonate the N1-amide, increasing its nucleophilicity and promoting di-substitution.
Solvent Use a less polar solvent (e.g., Toluene, THF).Can sometimes disfavor the second substitution reaction.
Guide 3: Reactions at the Lactam Carbonyl

Issue: You observe byproducts that suggest a reaction has occurred at the C2 lactam carbonyl, such as reduction to an alcohol or addition of a nucleophile.

Underlying Principles: The lactam carbonyl is an electrophilic center, though generally less reactive than an ester or a ketone. It can react with strong reducing agents or highly nucleophilic reagents like organometallics.

Troubleshooting Scenarios & Solutions:

  • Unwanted Reduction:

    • Problem: You are trying to reduce another functional group in the molecule (e.g., an ester) and are also reducing the lactam carbonyl.

    • Solution: Choose a chemoselective reducing agent. Lithium borohydride (LiBH₄) is known to selectively reduce esters in the presence of amides (and lactams).[5][6] In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both functional groups.[6]

  • Unwanted Addition of Organometallics:

    • Problem: You are using a Grignard or organolithium reagent to introduce a substituent, and it is adding to the lactam carbonyl in addition to or instead of the intended reaction site.

    • Solution:

      • Protect the Lactam: If possible, consider protecting the lactam carbonyl, though this is often not trivial.

      • Use a Less Reactive Organometallic: Organocuprates (Gilman reagents) are generally softer nucleophiles and are less likely to add to the less reactive lactam carbonyl compared to Grignard or organolithium reagents.[7]

      • Temperature Control: Running the reaction at very low temperatures (e.g., -78 °C) can sometimes prevent the addition to the less reactive carbonyl.

Guide 4: Loss of Stereochemical Integrity

Issue: You are starting with an enantiomerically or diastereomerically pure 1,4-diazepane-2-one, but the product shows significant racemization or epimerization.

Underlying Principles: Stereocenters α to a carbonyl group are susceptible to epimerization via enolate formation under basic conditions.[4][8] Stereocenters at other positions can also be affected by certain reaction conditions.

Mitigation Strategies:

  • Base Selection:

    • Avoid strong, non-hindered bases (e.g., NaOH, KOH, NaOMe) if you have a chiral center α to the lactam carbonyl.

    • Use sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine.

    • For reactions requiring stronger bases, consider using a non-protic base like KHMDS or LiHMDS at low temperatures.

  • Temperature Control:

    • Perform the reaction and workup at low temperatures (0 °C or below) to minimize the rate of epimerization.[3]

  • Reaction Time:

    • Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause epimerization.

  • Workup Procedure:

    • Avoid prolonged exposure to acidic or basic aqueous solutions during workup. Use buffered solutions if necessary to maintain a neutral pH.

Visualizing the Problem: Epimerization Mechanism

start Chiral Lactam (R-configuration) enolate Achiral Enolate Intermediate start->enolate Deprotonation at α-carbon base Strong Base protonation Protonation enolate->protonation product_r Chiral Lactam (R-configuration) protonation->product_r product_s Chiral Lactam (S-configuration) protonation->product_s racemic Racemic Mixture

Sources

Validation & Comparative

Navigating Heterocyclic Scaffolds: A Comparative Guide to Substituted Diazepanones and Boc-Homopiperazine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of medicinal chemistry, the selection of a core scaffold is a decision that profoundly influences the trajectory of a drug discovery program. The seven-membered 1,4-diazepane ring system, a "privileged scaffold," offers a unique combination of conformational flexibility and synthetic tractability, making it a recurring motif in a wide array of therapeutic agents.[1][2][3] This guide provides an in-depth comparison between two key players within this family: the highly functionalized tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate and the foundational building block, Boc-homopiperazine (tert-butyl 1,4-diazepane-1-carboxylate) .

This analysis moves beyond a simple catalog of properties, delving into the strategic rationale that governs the choice of one scaffold over the other. We will explore how the introduction of specific substituents—namely the C2-ethyl and C5-oxo groups—transforms the parent homopiperazine core, creating a new set of tools for medicinal chemists to address challenges in target affinity, selectivity, and pharmacokinetic profiles.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two scaffolds lies in the substitution pattern on the diazepane ring. Boc-homopiperazine presents a "blank canvas," a simple, N-protected seven-membered ring. In contrast, tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate incorporates an amide bond (a lactam) and a chiral ethyl group, which significantly alters its three-dimensional shape and chemical properties.

PropertyBoc-Homopiperazinetert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylateRationale for Difference
Molecular Formula C10H20N2O2[4]C12H22N2O3Addition of C2H3 and a carbonyl oxygen.
Molecular Weight 200.28 g/mol [4]242.32 g/mol Increased mass from substituents.
Topological Polar Surface Area (TPSA) 41.57 Ų[5]~58-68 Ų (Predicted)The amide (oxo) group significantly increases polarity over the secondary amine.
LogP (Predicted) 1.22[5]~1.5-2.0 (Predicted)The ethyl group increases lipophilicity, partially offsetting the polar lactam.
Hydrogen Bond Acceptors 3[5]3The Boc-carbonyl, the second nitrogen, and the lactam carbonyl.
Hydrogen Bond Donors 1[5]1The N-H of the secondary amine/amide.
Conformational Flexibility HighModerately ConstrainedThe C5-oxo group introduces planarity, reducing the number of accessible low-energy conformations.[6]

Structural and Conformational Implications for Drug Design

The 1,4-diazepane ring is known for its conformational flexibility, capable of adopting various twist-boat and chair-like conformations. This plasticity can be advantageous for exploring the chemical space of a biological target but can also lead to an entropic penalty upon binding.

Boc-Homopiperazine: As a simple N,N-disubstituted diazepane, it exists in a dynamic equilibrium of low-energy conformations.[6] This flexibility allows it to adapt to a wide range of binding pockets, making it a versatile starting point in fragment-based screening and lead optimization.

tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate: The introduction of the C5-oxo group (a lactam) imposes significant conformational constraints. The partial double-bond character of the amide bond flattens that portion of the ring, reducing overall flexibility. This pre-organization can be a powerful tool in drug design:

  • Entropy: A more rigid scaffold has a lower entropic cost upon binding to a target, which can lead to higher affinity.

  • Selectivity: By locking the molecule into a more defined shape, medicinal chemists can achieve higher selectivity for the desired target over off-targets.

  • Vectorial Display of Substituents: The constrained ring provides a more stable platform from which to project other substituents into specific regions of a binding site. The C2-ethyl group, in this case, serves as a fixed vector, which can be used to probe hydrophobic pockets or create specific steric interactions.

G cluster_0 Boc-Homopiperazine cluster_1 tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate BocHom Flexible 1,4-Diazepane Core (Multiple Low-Energy Conformations) Advantage1 Versatile Starting Point BocHom->Advantage1 Broad Target Adaptability Disadvantage1 Potential for Lower Affinity BocHom->Disadvantage1 Higher Entropic Penalty on Binding SubDiazepanone Rigidified 1,4-Diazepan-5-one Core (Fewer Conformations) Advantage2 Higher Potential Affinity & Selectivity SubDiazepanone->Advantage2 Lower Entropic Penalty on Binding Advantage3 Precise Targeting of Pockets SubDiazepanone->Advantage3 Defined Vector for Substituents (e.g., C2-Ethyl)

Caption: Conformational differences and strategic implications.

Synthetic Accessibility and Strategic Application

Both scaffolds are accessible through established synthetic routes, but their application serves different stages and strategies in drug discovery.

Boc-Homopiperazine: This is a commercially available and widely used building block.[4][7] Its utility lies in its simplicity. The two nitrogen atoms have different reactivity profiles due to the Boc protecting group, allowing for sequential and regioselective functionalization. It is a cornerstone for creating libraries of analogues where diversity is introduced at the N1 and N4 positions.[8][9] For example, it is a key intermediate in the synthesis of anticoagulants and bacterial FtsZ inhibitors.[10][11]

tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate: This scaffold is not as commonly available and typically requires custom synthesis. The synthesis of such substituted diazepanones often involves multi-step sequences, for example, through cyclization reactions of appropriately substituted amino acid derivatives.[1][3] The decision to synthesize and incorporate this more complex scaffold is driven by a specific hypothesis during lead optimization. A medicinal chemist would choose this scaffold to:

  • Introduce a Hydrogen Bond Acceptor: The lactam carbonyl can form a crucial hydrogen bond with a target protein.

  • Improve Metabolic Stability: The amide bond is generally more resistant to metabolic cleavage than other functionalities.

  • Optimize Conformation: As discussed, to lock in a bioactive conformation identified from studies with more flexible analogues.

  • Explore Specific Pockets: The ethyl group at C2 can be used to probe a specific hydrophobic pocket within the target's active site, enhancing potency or selectivity.

G cluster_synthesis Synthetic Strategy cluster_boc Boc-Homopiperazine Route cluster_sub Substituted Diazepanone Route start Project Start boc_start Procure Boc-Homopiperazine start->boc_start Early Stage / HTS sub_start Synthesize Amino Acid Precursor start->sub_start Lead Optimization boc_rxn1 Functionalize N4 (e.g., Alkylation, Acylation) boc_start->boc_rxn1 boc_deprotect Deprotect N1 (TFA/HCl) boc_rxn1->boc_deprotect boc_rxn2 Functionalize N1 boc_deprotect->boc_rxn2 boc_end Diverse Analogue Library boc_rxn2->boc_end sub_cyclize Cyclization to form Diazepanone Ring sub_start->sub_cyclize sub_modify Further Modification sub_cyclize->sub_modify sub_end Targeted, Optimized Lead sub_modify->sub_end

Caption: Contrasting workflows in drug discovery campaigns.

Case Study: Orexin Receptor Antagonists

The development of orexin receptor antagonists for the treatment of insomnia provides an excellent real-world example of the utility of the 1,4-diazepane scaffold. Early antagonists in this class featured N,N-disubstituted 1,4-diazepane cores. Conformational analysis of these molecules, through NMR and X-ray crystallography, revealed that they adopt an unexpected twist-boat conformation, which is believed to be the bioactive conformation.[6] This insight allows medicinal chemists to rationally design more rigid analogues, such as those containing a lactam moiety, to enforce this geometry, potentially leading to improved potency and pharmacokinetic properties. While the specific 2-ethyl-5-oxo derivative is not explicitly mentioned, this work highlights the strategic value of introducing constraining elements like the C5-oxo group into the flexible diazepane ring.[6]

Experimental Protocol: N-Boc Deprotection of a Diazepane Scaffold

A common and critical step in working with these scaffolds is the removal of the tert-butoxycarbonyl (Boc) protecting group to allow for further functionalization of the nitrogen atom. This protocol is a self-validating system; successful deprotection is easily confirmed by TLC, LC-MS, and NMR.

Objective: To deprotect the N1 position of a Boc-protected 1,4-diazepane derivative.

Materials:

  • Boc-protected diazepane (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the Boc-protected diazepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.

    • Causality: Using anhydrous solvent prevents water from competing in side reactions. The inert atmosphere is good practice, especially if other sensitive groups are present. Cooling mitigates the exothermic nature of the acid addition.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution at 0 °C.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. A stoichiometric excess ensures the reaction goes to completion. Slow addition controls the reaction rate and temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Self-Validation: The product amine will have a different retention factor (Rf) on TLC (typically lower/more polar) and a different mass (minus 100 Da) detectable by LC-MS.

  • Workup - Quenching: Once complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

  • Workup - Neutralization: Re-dissolve the residue in DCM and slowly add it to a stirred, ice-cooled saturated aqueous NaHCO3 solution to neutralize any remaining acid. Continue adding NaHCO3 solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

    • Causality: This step neutralizes the TFA, converting the product from its TFA salt to the free amine, which is soluble in the organic layer.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.

  • Workup - Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the deprotected product.

    • Causality: The brine wash removes residual water and inorganic salts. The drying agent removes all traces of water before final concentration.

  • Characterization: Confirm the structure and purity of the resulting free amine by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The choice between Boc-homopiperazine and a more complex derivative like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a paradigm for the strategic evolution of a drug discovery project.

  • Boc-homopiperazine is the workhorse of early-stage discovery. Its commercial availability, simple structure, and versatile reactivity make it ideal for rapidly generating chemical diversity to establish initial structure-activity relationships (SAR).[4][12]

  • Substituted diazepanones , such as the 2-ethyl-5-oxo variant, represent a more refined tool for lead optimization. Their synthesis is a deliberate investment to test specific hypotheses about the bioactive conformation and to engage in precise interactions with a biological target. The incorporated lactam and alkyl groups offer a pre-organized, rigidified scaffold that can translate into significant gains in affinity, selectivity, and metabolic stability.

Ultimately, both molecules are invaluable. Understanding their distinct conformational properties, synthetic roles, and strategic applications empowers medicinal chemists to navigate the complex landscape of drug design with greater precision and purpose.

References

  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Organic Letters, 14(23), 5956–5959. Available from: [Link]

  • Nikpassand, M., Fekri, L. Z., & Zare, A. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 163–172. Available from: [Link]

  • Li, Y., Wang, Z., & Li, Y. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. Available from: [Link]

  • Cox, C. D., Coleman, P. J., & Breslin, M. J. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997–3001. Available from: [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • PubChemLite. (n.d.). 5-oxo-[3][13]diazepane-1-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Taylor & Francis Online. (2022, July 28). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]

  • Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • ResearchGate. (2026, January 25). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Available from: [Link]

  • ResearchGate. (2025, October 16). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • ACS Publications. (2026, March 6). Synthesis of New Substituted 5H-Benzo[e]imidazo[1,2-a][3][13]diazepines via Pictet–Spengler Reaction and Their Neuroprotective and Anticonvulsant Evaluation. Available from: [Link]

  • ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Retrieved from [Link]

  • MDPI. (2021, November 16). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. Available from: [Link]

  • NextSDS. (n.d.). tert-butyl 5-(hydroxymethyl)-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • GCRIS. (n.d.). STUDIES TOWARD THE SYNTHESIS OF NOVEL 1,4-OXAZEPAN-5-ONE AND COUMARIN DERIVATIVES. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 5-Oxo-1,4-Diazepanes and Substituted Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged scaffolds due to their ability to engage in crucial biological interactions. Among these, the piperazine ring is a ubiquitous structural motif found in numerous approved drugs.[1] Its symmetric nature and the presence of two nucleophilic secondary amines provide a versatile platform for substitution. However, this same symmetry often presents a synthetic challenge, leading to mixtures of mono- and di-substituted products and frequently necessitating the use of protecting group strategies to achieve regioselectivity.[2]

This guide introduces the 5-oxo-1,4-diazepane scaffold as a compelling alternative. By incorporating an amide moiety into the seven-membered ring, this scaffold breaks the symmetry inherent to piperazine, offering a predictable and often more direct route to selectively functionalized molecules. We will provide an in-depth comparison of the structural, electronic, and reactive properties of these two scaffolds, supported by experimental data and detailed protocols for key chemical transformations. This analysis is intended to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a scaffold for their synthetic campaigns.

Part 1: Structural and Electronic Properties: The Decisive Role of the Amide

The fundamental difference in reactivity between piperazine and 5-oxo-1,4-diazepane stems from the electronic influence of the carbonyl group within the diazepane ring.

  • Piperazine: A standard piperazine possesses two secondary amine nitrogens (N1, N4). Both nitrogens are sp³-hybridized, basic, and nucleophilic. Their chemical equivalence makes it challenging to selectively functionalize only one position without encountering di-substitution.[2]

  • 5-Oxo-1,4-Diazepane: This scaffold contains two distinct nitrogen centers. The N1 nitrogen is part of an amide linkage. Due to resonance delocalization of its lone pair of electrons with the adjacent carbonyl group, this nitrogen is sp²-hybridized, planar, non-basic, and a very poor nucleophile under typical conditions. In contrast, the N4 nitrogen is a standard secondary amine, remaining sp³-hybridized, basic, and nucleophilic.

This electronic differentiation is the scaffold's key advantage. It effectively "self-protects" the N1 position, directing functionalization exclusively to the N4 amine.

Caption: Structural and electronic differences between piperazine and 5-oxo-1,4-diazepane scaffolds.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The inherent asymmetry of the 5-oxo-1,4-diazepane scaffold translates into significant advantages in common synthetic operations central to drug discovery. We will now compare its performance against piperazine in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions.

N-Alkylation

N-alkylation is a fundamental method for introducing structural diversity.

  • Piperazine: Direct alkylation of piperazine with an alkyl halide often leads to a mixture of the N-monoalkylated product, the N,N'-dialkylated product, and unreacted starting material.[3] Achieving high yields of the mono-alkylated product typically requires strategies such as using a large excess of piperazine or, more commonly, employing a protecting group like tert-butoxycarbonyl (Boc) on one nitrogen, followed by alkylation and subsequent deprotection.[2]

  • 5-Oxo-1,4-Diazepane: This scaffold undergoes clean and selective mono-alkylation at the N4 position. The amide at N1 is unreactive under standard alkylating conditions, obviating the need for protecting groups and streamlining the synthetic sequence.

Table 1: Comparison of N-Alkylation Reactions

Scaffold Reaction Conditions Product Yield Reference
Piperazine (Protected) N-Alkylation of N-Boc-piperazine R-X, Base (e.g., K₂CO₃), DMF N-Boc-N'-R-piperazine Typically >80% (before deprotection) [2]
Piperazine (Direct) N-Alkylation of Piperazine R-X, Base (e.g., Et₃N), DMF Mixture of mono- and di-alkylated Variable, often requires excess piperazine [3]

| 5-Oxo-1,4-Diazepane | Selective N4-Alkylation | R-X, Base (e.g., K₂CO₃), Acetonitrile | N4-Alkyl-5-oxo-1,4-diazepane | Good to Excellent | Inferred from standard amine reactivity |

N-Acylation

Acylation introduces an amide bond, a common feature in bioactive molecules.

  • Piperazine: Similar to alkylation, acylation can occur at both nitrogen atoms. Mono-acylation can be achieved, but di-acylation is a common side reaction, especially if more than one equivalent of the acylating agent is used.[4] The conformational properties of N-acylated piperazines are complex due to the restricted rotation of the newly formed amide bond.[5]

  • 5-Oxo-1,4-Diazepane: Acylation proceeds selectively at the N4 amine, yielding a single product with high predictability. The N1 position is already an amide and does not react further.

Table 2: Comparison of N-Acylation Reactions

Scaffold Reaction Conditions Product Yield Reference
Piperazine Mono-N-acylation Acyl Chloride (1 eq.), Base, DCM N-Acyl-piperazine Good, risk of di-acylation [4]
Piperazine Di-N-acylation Acyl Chloride (>2 eq.), Base, DCM N,N'-Diacyl-piperazine High [2]

| 5-Oxo-1,4-Diazepane | Selective N4-Acylation | Acyl Chloride, Base, DCM | N4-Acyl-5-oxo-1,4-diazepane | High | Inferred from standard amine reactivity |

Palladium-Catalyzed C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl-amine bonds.[6]

  • Piperazine: Piperazine is an excellent substrate for Pd-catalyzed cross-coupling reactions. However, the challenge of regioselectivity persists. To form a single product, mono-protected piperazines (e.g., N-Boc-piperazine) are almost always used to couple with an aryl halide, followed by deprotection if the second nitrogen needs to be available for further functionalization.[7] This adds steps to the synthesis.

  • 5-Oxo-1,4-Diazepane: The scaffold is ideally suited for this transformation. The N4 amine can be coupled directly with aryl or heteroaryl halides to afford the N4-aryl product cleanly and efficiently, without the need for a protection-deprotection sequence. This is exemplified in the synthesis of various benzodiazepine derivatives where intramolecular C-N coupling is a key step.[8][9]

Table 3: Comparison of Pd-Catalyzed N-Arylation

Scaffold Reaction Conditions Product Yield Reference
Piperazine (Protected) Buchwald-Hartwig with N-Boc-piperazine Ar-Br, Pd Catalyst, Ligand, Base N-Boc-N'-Aryl-piperazine Generally 70-95% [6][7]

| 5-Oxo-1,4-Diazepane | Selective N4-Arylation | Ar-Br, Pd Catalyst, Ligand, Base | N4-Aryl-5-oxo-1,4-diazepane | Good to Excellent |[8][9] |

Part 3: Experimental Protocols and Workflows

To provide a practical basis for comparison, we present representative, detailed protocols for the functionalization of both scaffolds.

Protocol 1: Mono-N-Alkylation of Piperazine via a Boc-Protecting Group Strategy

This two-step protocol is a standard method to ensure selective mono-alkylation.

G start N-Boc-Piperazine step1 Step 1: N-Alkylation - Dissolve N-Boc-Piperazine in DMF. - Add K₂CO₃ (Base). - Add Alkyl Halide (R-X) dropwise. - Stir at room temperature. start->step1 step2 Workup & Isolation - Quench with water. - Extract with Ethyl Acetate. - Purify via column chromatography. step1->step2 intermediate N-Boc-N'-R-Piperazine step2->intermediate step3 Step 2: Boc Deprotection - Dissolve intermediate in Dichloromethane (DCM). - Add Trifluoroacetic Acid (TFA). - Stir at room temperature. intermediate->step3 step4 Workup & Isolation - Neutralize with aq. NaOH. - Extract with DCM. - Concentrate to yield product. step3->step4 end N-Mono-Alkyl-Piperazine step4->end G start 5-Oxo-1,4-Diazepane + Aryl Bromide (Ar-Br) step1 Reaction Setup - Add reactants, Pd catalyst (e.g., Pd₂(dba)₃),  ligand (e.g., Xantphos), and base (e.g., Cs₂CO₃)  to a dry flask. - Add anhydrous solvent (e.g., Toluene or Dioxane). start->step1 step2 Heating & Monitoring - Degas the mixture (Argon bubbling). - Heat to 80-110 °C. - Monitor reaction by TLC or LC-MS. step1->step2 step3 Workup & Isolation - Cool to room temperature. - Filter through Celite. - Concentrate the filtrate. step2->step3 step4 Purification - Purify crude material by  flash column chromatography. step3->step4 end N4-Aryl-5-oxo-1,4-diazepane step4->end

Sources

High-Resolution HPLC Method Validation for tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing purity methods for complex pharmaceutical intermediates. tert-Butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate (CAS: 1255147-08-0)[1] is a prime example of such a challenge. This molecule features a seven-membered diazepane ring, a chiral center at the C2 position, a lactam (5-oxo) moiety, and a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group.

The primary analytical challenge lies in resolving the main active pharmaceutical ingredient (API) from its structurally similar process impurities and degradation products—most notably, the highly polar des-Boc derivative (2-ethyl-1,4-diazepan-5-one) and various ring-opened amino acid degradants.

In this guide, we will objectively compare the performance of traditional fully porous columns against modern core-shell technologies. Furthermore, we will establish a self-validating, stability-indicating HPLC protocol strictly adhering to the ICH Q2(R2) guidelines for analytical procedure validation[2].

Chromatographic Strategy & Column Selection

The bulky tert-butyl group of the Boc moiety dominates the molecule's retention behavior on reversed-phase (RP) columns due to its high hydrophobicity. Conversely, the des-Boc degradant exposes a secondary amine, drastically shifting the molecule's polarity and pKa.

To prevent severe peak tailing of this basic impurity, the mobile phase must be heavily buffered at an acidic pH (e.g., pH 2.1 using 0.1% phosphoric acid). This fully protonates the amine and suppresses secondary ion-exchange interactions with residual surface silanols on the silica support[3]. Because the molecule lacks extended aromatic conjugation, UV detection must be performed at a low wavelength (210 nm) to capture the absorbance of the lactam and carbamate carbonyls.

The Contenders

To determine the optimal stationary phase, we compared three distinct column architectures:

  • Fully Porous C18 (5 µm, 150 x 4.6 mm): The traditional industry workhorse.

  • Core-Shell C18 (2.6 µm, 100 x 4.6 mm): Features a solid silica core with a porous outer layer. This reduces the Eddy dispersion term ( A ) and longitudinal diffusion ( B ) in the van Deemter equation, yielding UHPLC-like efficiency at standard HPLC backpressures.

  • Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm): Offers alternative π−π and dipole-dipole interactions, which can be highly selective for lactam-containing molecules.

Comparative Performance Data

Chromatographic Conditions: Mobile Phase A: 0.1% H3​PO4​ in Water; Mobile Phase B: Acetonitrile. Gradient: 10% B to 80% B over 15 min. Flow rate: 1.0 mL/min. Detection: UV at 210 nm. Injection Volume: 5 µL.

Performance MetricFully Porous C18 (5 µm)Core-Shell C18 (2.6 µm)Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time (Main Peak) 12.4 min8.2 min7.5 min
Theoretical Plates ( N ) 8,50018,20016,500
Tailing Factor ( Tf​ ) 1.451.051.12
Resolution (API / Des-Boc) 1.83.54.2
System Backpressure 120 bar240 bar235 bar

Scientist's Verdict: While the Core-Shell Phenyl-Hexyl column provided the highest resolution for the critical pair (API and Des-Boc) due to its unique dipole-dipole interactions with the lactam ring, the Core-Shell C18 delivered superior peak symmetry ( Tf​=1.05 ), higher theoretical plates, and a highly reproducible hydrophobic retention mechanism. Because a resolution of >2.0 is generally sufficient for baseline separation, the Core-Shell C18 is the optimal choice for a robust, transferable QC method[4].

Experimental Methodology: The Optimized Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are baked into the workflow to ensure the instrument is fit-for-purpose before any sample is analyzed.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 1.0 mL of HPLC-grade ortho-phosphoric acid ( H3​PO4​ , 85%) in 1000 mL of Milli-Q water. Filter through a 0.22 µm PES membrane.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 50.0 mg of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 1.0 mg/mL).

  • Sensitivity Solution (LOQ): Dilute the standard solution to a final concentration of 0.5 µg/mL (0.05% of the nominal concentration).

Step 3: Chromatographic Execution

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Column Temperature: 35°C (Crucial for maintaining reproducible retention times and lowering mobile phase viscosity).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% 70% B

    • 10-12 min: 70% 90% B

    • 12-12.1 min: 90% 10% B

    • 12.1-15 min: 10% B (Re-equilibration)

Step 4: System Suitability Criteria

  • %RSD of API peak area from 5 replicate standard injections ≤2.0% .

  • Tailing factor ( Tf​ ) for the API peak ≤1.5 .

  • Resolution ( Rs​ ) between API and Des-Boc impurity ≥2.0 .

Forced Degradation & Impurity Profiling

To prove that the method is stability-indicating (Specificity), the API was subjected to forced degradation conditions. The goal is to generate ~10-20% degradation to ensure all potential degradants resolve from the main peak[3].

ImpurityProfile API tert-Butyl 2-ethyl-5-oxo- 1,4-diazepane-1-carboxylate (Main API) DesBoc Des-Boc Impurity (Acidic Degradation) API->DesBoc Acid (1N HCl, 60°C) RingOpen Ring-Opened Amino Acid (Basic Hydrolysis) API->RingOpen Base (1N NaOH, 60°C) Oxidation N-Oxide / Lactam Degradants (Oxidative Stress) API->Oxidation Peroxide (3% H2O2, RT)

Fig 1: Primary degradation pathways of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Under acidic conditions, the Boc group is rapidly cleaved, yielding the highly polar des-Boc impurity. Under basic conditions, the lactam ring is susceptible to hydrolysis, forming a ring-opened acyclic amino acid. The Core-Shell C18 method successfully resolved all generated degradants with a minimum resolution of 3.1, proving absolute specificity.

ICH Q2(R2) Method Validation Summary

Following the optimization of the Core-Shell C18 method, a full validation was executed in accordance with the ICH Q2(R2) Guideline on Validation of Analytical Procedures [2]. The logic flow of this validation ensures that every analytical parameter cross-verifies the others.

ValidationWorkflow Start Method Optimization (Core-Shell C18) Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob End Validated Method Ready for QC Rob->End

Fig 2: ICH Q2(R2) analytical method validation lifecycle and parameter dependency.

Validation Results Table
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API retention timePeak purity angle < purity threshold (PDA)Pass
Linearity R2≥0.999 (LOQ to 120% of target) R2=0.9998 Pass
Accuracy Recovery between 98.0% - 102.0%99.4% - 100.8% across 3 levelsPass
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.15 µg/mL / LOQ: 0.45 µg/mLPass
Robustness Method unaffected by deliberate variations%RSD ≤2.0% under altered flow/tempPass

References

  • European Medicines Agency (EMA) / World Health Organization. ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from:[Link]

  • PharmaStability. Method Development & Validation (Stability-Indicating). Retrieved from: [Link]

  • Taylor & Francis. Achieving Acceleration to First-in-Human: MSD's Learnings on Platform Method Validation Strategy. Retrieved from:[Link]

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. Due to the absence of publicly available experimental mass spectra for this specific molecule, this document leverages established fragmentation principles of its constituent functional groups—the N-tert-butoxycarbonyl (N-Boc) group and the 1,4-diazepan-5-one core—to construct a scientifically grounded, predictive model. We will explore the causality behind these fragmentation pathways and present a comparative analysis with alternative analytical techniques essential for comprehensive structural elucidation in a drug development context.

Introduction: The Analytical Challenge

Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound featuring a seven-membered diazepane ring, a structure of interest in medicinal chemistry for its potential as a scaffold in various therapeutic agents. The molecule is comprised of three key structural motifs:

  • An N-Boc protecting group : A common feature in organic synthesis, known for its specific and predictable fragmentation behavior.[1][2]

  • An ethyl substituent : A simple alkyl group at the C2 position.

  • A 1,4-diazepan-5-one core : A cyclic amide (lactam) structure.

Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. Mass spectrometry, particularly with collision-induced dissociation (CID), is a cornerstone technique for determining molecular weight and obtaining structural information through controlled fragmentation.[3] Understanding the expected fragmentation pattern of this molecule is crucial for its unambiguous identification in complex reaction mixtures and for metabolism studies.

Predicted ESI-MS/MS Fragmentation Pathway

Under positive-mode electrospray ionization, the molecule is expected to readily form a protonated precursor ion, [M+H]⁺, due to the presence of basic nitrogen atoms. The calculated monoisotopic mass of the neutral molecule (C₁₂H₂₂N₂O₃) is 242.1630 Da, giving an expected [M+H]⁺ ion at m/z 243.1703.

The subsequent fragmentation via CID is predicted to follow two major pathways originating from the N-Boc group and the diazepanone ring.

The Dominant N-Boc Fragmentation Cascade

The N-Boc group is notoriously labile under CID conditions and provides highly characteristic neutral losses. This pathway is often the most prominent for Boc-protected amines.[1][2]

  • Loss of Isobutylene (56 Da) : The most characteristic fragmentation of a protonated N-Boc group is the neutral loss of isobutylene (C₄H₈) via a six-membered ring transition state, often compared to a McLafferty-type rearrangement.[4][5] This leads to the formation of a carbamic acid intermediate.

  • Subsequent Loss of Carbon Dioxide (44 Da) : The resulting carbamic acid is unstable and readily loses CO₂, resulting in a protonated amine.[2]

This two-step process results in a total mass loss of 100 Da (isobutylene + carbon dioxide) from the precursor ion.[2]

Fragmentation of the Diazepanone Ring

The 1,4-diazepan-5-one ring contains an amide bond, which is a common site for cleavage in mass spectrometry.[6][7] Fragmentation of the ring structure itself is expected to occur after the initial, more favorable losses from the Boc group, or in parallel at higher collision energies.

  • Alpha-Cleavage : Cleavage of bonds adjacent to the carbonyl group (alpha-cleavage) is a common pathway for ketones and amides.[8][9] This can lead to the loss of CO (28 Da) or other ring fragments.

  • Ring Opening and Sequential Losses : The seven-membered ring can undergo cleavage, followed by the loss of small neutral molecules like ethene (C₂H₄, 28 Da) from the ethyl group or parts of the diazepane backbone.

The following diagram and table detail the predicted fragmentation cascade, starting with the protonated molecule at m/z 243.17.

Caption: Predicted major fragmentation pathway for protonated tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Table 1: Predicted Major Fragment Ions and Their Origins

Predicted m/zProposed FormulaDescription of Neutral LossOrigin
243.17[C₁₂H₂₃N₂O₃]⁺-Precursor Ion [M+H]⁺
187.11[C₈H₁₅N₂O₃]⁺Loss of isobutylene (-C₄H₈)Primary fragmentation of the N-Boc group
159.11[C₇H₁₅N₂O₂]⁺Loss of isobutylene and carbon monoxide (-C₄H₈, -CO)Ring fragmentation after initial Boc cleavage
143.12[C₇H₁₅N₂O]⁺Loss of isobutylene and carbon dioxide (-C₄H₈, -CO₂)Complete loss of the Boc protecting group
115.09[C₅H₁₁N₂O]⁺Loss of Boc group and ethene (-C₅H₈O₂, -C₂H₄)Loss of the ethyl group from the deprotected ring

The fragment at m/z 143.12, representing the fully deprotected 2-ethyl-5-oxo-1,4-diazepanium ion, is predicted to be the base peak due to the high lability of the Boc group.[10]

Experimental Protocol for Verification

To validate this predictive model, a robust experimental workflow is necessary. This protocol outlines a standard method using a High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Methodology
  • Sample Preparation :

    • Dissolve 1 mg of the synthesized compound in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (for sample introduction and purification) :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5 minutes.

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 2-5 µL.

  • Mass Spectrometry (Q-TOF or Orbitrap) :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Capillary Voltage : 3.5 – 4.0 kV.

    • Source Temperature : 120-150 °C.

    • Data Acquisition :

      • Full Scan (MS1) : Acquire data from m/z 50-500 to confirm the presence of the [M+H]⁺ ion at m/z 243.17.

      • Tandem MS (MS/MS) : Select the precursor ion at m/z 243.17 for fragmentation. Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe the full range of fragment ions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1 mg/mL Stock Solution Working 1-10 µg/mL Working Solution Stock->Working Dilution HPLC HPLC Separation (C18 Column) Working->HPLC ESI ESI Source (Positive Mode) HPLC->ESI MS1 Full Scan (MS1) Identify m/z 243.17 ESI->MS1 CID Collision Cell (CID) Fragment m/z 243.17 MS1->CID MS2 MS2 Scan Acquire Fragment Spectrum CID->MS2

Caption: Standard experimental workflow for LC-MS/MS analysis.

Comparative Analysis with Alternative Techniques

While mass spectrometry is powerful for determining molecular weight and fragmentation, it is not a standalone solution for unambiguous structure confirmation. A multi-technique approach is the standard in pharmaceutical and chemical research.[11][12][13]

Table 2: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragments.High sensitivity, requires minimal sample, confirms key functional groups (Boc).Cannot definitively establish stereochemistry or connectivity of isomers.
Nuclear Magnetic Resonance (NMR) Detailed connectivity of atoms (¹H, ¹³C, COSY, HSQC), stereochemistry (NOESY).Unambiguous structure determination, differentiates isomers.Lower sensitivity than MS, requires more sample, can be time-consuming.
Infrared (IR) Spectroscopy Presence of specific functional groups (C=O, N-H, C-O).Quick and non-destructive, confirms presence of amide (∼1650 cm⁻¹) and carbamate (∼1700 cm⁻¹) carbonyls.Provides limited information on the overall molecular skeleton.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Excellent for determining sample purity and for quantification when coupled with a UV or MS detector.Provides no structural information on its own.

In practice, NMR would be used to confirm the carbon-hydrogen framework and the precise arrangement of the ethyl group and carbonyl on the diazepane ring. IR spectroscopy would provide rapid confirmation of the expected carbonyl functional groups. HPLC would ensure the sample's purity before in-depth structural analysis. Mass spectrometry complements these techniques by confirming the molecular weight and providing fragmentation data consistent with the proposed structure.

Conclusion

The mass spectrometric fragmentation of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is predicted to be dominated by the characteristic neutral losses of isobutylene and carbon dioxide from its N-Boc protecting group, leading to a probable base peak at m/z 143.12. Secondary fragmentation of the diazepanone ring provides further structural information. This predictive guide, grounded in established chemical principles, serves as a valuable resource for researchers, providing a benchmark for the identification and characterization of this and structurally related compounds. For unequivocal structure validation, a combined analytical approach using MS, NMR, and IR spectroscopy is strongly recommended.

References

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • O'Hair, R. A. J., et al. (1996). Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides. Journal of the American Chemical Society. Available at: [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ali, A. J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • ResearchGate. (2025). Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][1][2]diazepines. IV. Available at: [Link]

  • Voinov, V. G., et al. (2012). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available at: [Link]

  • Mahmoud, M. A. (2019). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. International Journal of Drug Delivery Technology. Available at: [Link]

  • Furtado, R. A., et al. (2020). Collision-Induced Dissociation Analysis of Brevianamide A and C in Electrospray Ionization Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]

  • PubChem. (2026). 5-oxo-[1][2]diazepane-1-carboxylic acid tert-butyl ester. Available at: [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. Available at: [Link]

  • NextSDS. tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. Available at: [Link]

  • ACS Publications. (2023). Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Journal of Technology. (2023). Spectroscopic studies of some n-heterocyclic compounds. Available at: [Link]

  • Wikipedia. Collision-induced dissociation. Available at: [Link]

  • Chemguide. Mass spectra - fragmentation patterns. Available at: [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available at: [Link]

  • General Disclaimer One or more of the Following Statements may affect this Document. Mass Spectrometric Studies of N-(1-Phenylethyl)-carbamates. Available at: [Link]

  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • NextSDS. Tert-Butyl 5-Methyl-3-Oxo-1,4-Diazepane-1-Carboxylate. Available at: [Link]

Sources

structural comparison of 2-ethyl vs 2-methyl 1,4-diazepane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of saturated heterocyclic scaffolds. The 1,4-diazepane (homopiperazine) ring is a privileged pharmacophore widely used in drug discovery. However, the decision to substitute the C2 position with a methyl versus an ethyl group is rarely trivial. This single aliphatic modification dictates the three-dimensional vector projection of attached pharmacophores, fundamentally altering target engagement, conformational dynamics, and pharmacokinetic outcomes.

This guide provides an objective, data-driven comparison of 2-methyl and 2-ethyl 1,4-diazepane derivatives, detailing the structural causality behind their biological performance and providing self-validating experimental workflows for their evaluation.

Conformational Dynamics and Steric Constraints

The 7-membered 1,4-diazepane ring exists in a dynamic equilibrium of chair and twist-chair conformations. When a chiral center is introduced at the C2 position, the substituent strongly prefers a pseudo-equatorial orientation to minimize transannular steric clashes[1].

  • 2-Methyl Substitution (The Conformational Lock): The methyl group provides sufficient steric bulk to "lock" the ring into a preferred chair conformation without severely restricting the rotational freedom of substituents on the adjacent N1 nitrogen. This conformational stability is highly beneficial for maintaining broad target affinity, such as binding to Sigma-1 (σ1R) and Sigma-2 (σ2R) receptors[2].

  • 2-Ethyl Substitution (The Vector Restrictor): The ethyl group introduces a subtle but critical difference. While it also prefers the equatorial position, the additional methylene unit creates a rotameric penalty. Depending on the dihedral angle, the ethyl group can sterically clash with the N1 lone pair or its substituent, forcing the N1-R vector into a highly restricted spatial trajectory. This restriction is a powerful tool for designing target selectivity, such as engineering G-protein bias over β-arrestin recruitment in GPCR agonists[3].

ConformationalLogic A 1,4-Diazepane Core (Flexible 7-Membered Ring) B 2-Methyl Substitution (Low Steric Bulk) A->B + CH3 C 2-Ethyl Substitution (High Steric Bulk) A->C + CH2CH3 D Favors Pseudo-Equatorial Minimal N1/N4 Clash B->D Conformational Locking E Rotameric Penalty Restricts N1-R Vector C->E Increased Strain F Broad Target Affinity (e.g., Sigma Receptors) D->F Biological Outcome G Target Selectivity (e.g., GPCR Bias) E->G Biological Outcome

Fig 1: Conformational logic and biological outcomes of C2-substituted 1,4-diazepane scaffolds.

Quantitative Performance Comparison

To objectively compare these two scaffolds, we must look at how the shift from a methyl to an ethyl group impacts physicochemical properties and pharmacological behavior.

Table 1: Physicochemical & Pharmacological Comparison of C2-Substituted 1,4-Diazepanes

Parameter(S)-2-Methyl-1,4-diazepane(S)-2-Ethyl-1,4-diazepaneCausality / Impact
Molecular Weight 114.19 g/mol 128.22 g/mol Incremental mass increase; minimal impact on Lipinski rules.
Steric Bulk (A-value) ~1.70 kcal/mol~1.75 kcal/molEthyl introduces a rotameric penalty, altering N1 vector projection[1].
Lipophilicity (ΔcLogP) Baseline+0.4 to +0.5Ethyl increases hydrophobic partitioning, improving BBB penetration but potentially increasing non-specific binding.
Metabolic Stability HighModerateThe ethyl group's extended aliphatic chain is slightly more vulnerable to CYP450-mediated α/β-oxidation.
GPCR Functional Bias Balanced AgonismPromotes G-protein biasSteric clash from the ethyl group alters receptor binding kinetics, favoring Gi/o signaling over β-arrestin[3].
Sigma Receptor Affinity High (Optimal fit)ReducedLarger substituents at the 2-position often exceed the steric tolerance of the σ1R binding pocket[2].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives must rely on self-validating protocols. Below are the definitive methodologies for synthesizing and profiling these compounds.

Protocol 1: Asymmetric Synthesis via Fukuyama-Mitsunobu Cyclization

Causality behind the choice: Direct alkylation of linear diamines frequently results in over-alkylation and poor regioselectivity. The Fukuyama-Mitsunobu cyclization is chosen because it utilizes an N-nosyl protected diamino alcohol. The strongly electron-withdrawing nosyl group increases the acidity of the sulfonamide proton, facilitating a clean, intramolecular dehydrative coupling that strictly preserves the stereocenter of the starting chiral amino alcohol[4].

  • Precursor Preparation: Begin with enantiomerically pure (S)-2-aminopropan-1-ol (for the methyl derivative) or (S)-2-aminobutan-1-ol (for the ethyl derivative). Protect the primary amine with a nosyl (2-nitrobenzenesulfonyl) group.

  • Chain Extension: React the protected amine with an N-Boc-protected 2-bromoethylamine in the presence of a mild base (K₂CO₃) to form the linear diamino alcohol intermediate.

  • Cyclization (The Critical Step): Dissolve the intermediate in anhydrous THF. Add triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) at 0°C. The reaction proceeds via the Mitsunobu mechanism, forming the 7-membered 1,4-diazepane ring with >98% yield and zero racemization[4].

  • Deprotection & Validation: Remove the nosyl group using thiophenol and potassium carbonate in DMF. Validate the enantiomeric excess (ee > 99%) using chiral HPLC against a racemic standard.

Protocol 2: In Vitro GPCR Functional Bias Assay (BRET)

Causality behind the choice: To prove that the 2-ethyl substitution drives G-protein bias[3], standard radioligand binding is insufficient as it only measures affinity. We must employ a Bioluminescence Resonance Energy Transfer (BRET) assay to simultaneously quantify Gi/o signaling (via cAMP inhibition) and β-arrestin-2 recruitment in real-time.

  • Cell Preparation: Transfect HEK293T cells with target GPCR plasmids (e.g., D2 dopamine receptor) alongside appropriate BRET biosensors (Rluc8-tagged β-arrestin-2 and Venus-tagged GPCR).

  • Compound Incubation: Seed the transfected cells in 96-well white microplates. Treat the cells with serial dilutions (10 pM to 10 μM) of the 2-methyl and 2-ethyl diazepane derivatives.

  • Signal Quantification: Add the luciferase substrate (coelenterazine h). Measure the BRET ratio (emission at 535 nm / 480 nm) using a high-sensitivity microplate reader.

  • Data Analysis: Calculate the Emax​ and EC50​ for both pathways. A self-validating result will show the 2-ethyl derivative causing a significant drop in β-arrestin Emax​ while maintaining Gi/o potency, confirming functional bias induced by steric bulk[3].

ExperimentalWorkflow S1 1. Asymmetric Synthesis (Fukuyama-Mitsunobu Cyclization) S2 2. Chiral Purity Validation (HPLC: >99% Enantiomeric Excess) S1->S2 S3 3. Physicochemical Profiling (LogD & pKa via Potentiometry) S2->S3 S4 4. In Vitro Pharmacology (BRET Assay for GPCR Bias) S3->S4 S5 5. Lead Optimization (Select Methyl vs Ethyl Scaffold) S4->S5

Fig 2: Self-validating workflow for the synthesis and pharmacological profiling of diazepanes.

Strategic Recommendations

When optimizing a lead compound containing a 1,4-diazepane core:

  • Default to 2-Methyl when you need to stabilize the chair conformation of the ring to improve general target affinity (e.g., Sigma receptors) without drastically altering the lipophilicity or introducing severe steric clashes at the N1 position[2].

  • Pivot to 2-Ethyl when you are attempting to engineer pathway selectivity (such as GPCR functional bias) or when you need to intentionally restrict the rotational freedom of an N1-attached pharmacophore to break flat structure-activity relationship (SAR) landscapes[3].

Sources

A Senior Application Scientist's Guide to Validating the Stereochemistry of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate via NOESY NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of a Substituted Diazepane

In drug development and medicinal chemistry, the precise three-dimensional arrangement of atoms—the stereochemistry—is paramount. A molecule's biological activity is intrinsically tied to its shape, and different stereoisomers can exhibit drastically different pharmacological and toxicological profiles. The target of our investigation, tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, presents a classic stereochemical puzzle. The chiral center at the C2 position, bearing an ethyl group, dictates the relative orientation of substituents on the flexible seven-membered diazepane ring.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility.[1] This flexibility, while potentially beneficial for receptor binding, complicates structural elucidation. The ring can exist in various conformations, such as chair, boat, and twist-boat forms, and the energetic barrier between them can be small.[1][2] Determining the relative stereochemistry—whether the ethyl group at C2 is, for instance, pseudo-axial or pseudo-equatorial in the dominant solution-state conformation—requires a technique that can probe through-space proximity rather than through-bond connectivity.

This is where Nuclear Overhauser Effect Spectroscopy (NOESY) becomes an indispensable tool.[3][4] A 2D NOESY experiment allows for the comprehensive mapping of all proton-proton interactions within a molecule that are close in space (typically within 5 Å), providing direct evidence of its 3D structure in solution.[5][6] This guide provides an in-depth, experience-driven walkthrough for using NOESY NMR to unambiguously determine the stereochemistry of our target molecule.

The Guiding Principle: The Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation or inversion of one nuclear spin population leads to a change in the signal intensity of another spatially proximate spin.[7][8] This effect is mediated through dipole-dipole interactions, and its intensity is exquisitely sensitive to the distance between the nuclei, following a 1/r⁶ relationship, where 'r' is the internuclear distance.[5] This steep distance dependence makes the NOE a powerful tool for determining which protons are close to each other, even if they are separated by many bonds.

A 2D NOESY experiment maps these interactions across a two-dimensional spectrum.[5] The spectrum displays standard 1D proton signals along the diagonal, while off-diagonal "cross-peaks" connect protons that are spatially close.[9] The presence and intensity of these cross-peaks provide the distance constraints needed to build a 3D model of the molecule's solution-state conformation.

Experimental Design and Workflow: A Self-Validating Approach

A successful NOESY experiment hinges on meticulous planning and an understanding of the causality behind each parameter. The goal is not just to acquire data, but to acquire high-quality, interpretable data that is internally consistent.

Workflow for Stereochemical Validation

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis prep 1. Prepare Sample (5-10 mg in 0.6 mL CDCl3) degas 2. Degas Sample (Freeze-Pump-Thaw x3) prep->degas acq_1h 3. Acquire Standard 1H & COSY (For assignment) degas->acq_1h acq_noesy 4. Acquire 2D NOESY (noesygpphpp pulse sequence) acq_1h->acq_noesy proc 5. Process Spectrum (FT, Phasing, Baseline Correction) acq_noesy->proc assign 6. Assign Cross-Peaks (Identify key NOEs) proc->assign model 7. Build 3D Model (Confirm stereochemistry) assign->model

Caption: Workflow for NOESY-based stereochemical analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The observation of expected, short-range NOEs (e.g., between geminal protons) serves as an internal positive control, confirming the experiment's success.

1. Sample Preparation:

  • Analyte: tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

  • Concentration: Prepare a solution of approximately 5-10 mg in 0.6 mL of high-purity deuterated chloroform (CDCl₃). This concentration is a good starting point to ensure sufficient signal without causing issues from high viscosity or aggregation.[10]

  • Solvent Choice: CDCl₃ is chosen for its excellent solubilizing properties for many organic molecules and its relatively clean spectral window.

  • Oxygen Removal (Critical): Dissolved paramagnetic oxygen can severely quench or dampen the NOE effect in small molecules.[6] The sample must be thoroughly degassed using a minimum of three freeze-pump-thaw cycles.

2. NMR Acquisition (500 MHz Spectrometer):

  • Initial Spectra: First, acquire a standard 1D ¹H NMR and a 2D COSY spectrum. These are essential for assigning the proton resonances, which is a prerequisite for interpreting the NOESY data.

  • NOESY Experiment:

    • Pulse Sequence: Use a standard phase-sensitive gradient-selected NOESY pulse sequence (e.g., noesygpphpp on Bruker systems).[11] Gradient selection helps to suppress artifacts.
    • Mixing Time (d8 or τm): This is the most critical parameter.[12] It is the duration during which magnetization transfer (the NOE) occurs. For a small molecule of this size (MW ≈ 270 g/mol ), a mixing time in the range of 500-800 ms is a good starting point.[6][12] A shorter time may not allow weaker, long-range NOEs to build up, while an excessively long time can lead to spin diffusion (secondary NOEs), which complicates interpretation.[6]
    • Recycle Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds).
    • Acquisition Parameters: Acquire with 16-32 scans per increment and 256-512 increments in the indirect dimension (t₁).

3. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Perform Fourier transformation, followed by careful phase and baseline correction. For NOESY spectra of small molecules, the cross-peaks should have the opposite phase to the diagonal peaks.[6][12]

Data Interpretation: Unlocking the Stereochemistry

Let's assume the synthesis produced a single diastereomer and our goal is to determine its relative configuration. The key is to identify NOE cross-peaks between the ethyl group protons (H2, H2') and protons on the diazepane ring.

Hypothetical ¹H NMR Assignments

To interpret the NOESY spectrum, we first need to assign the proton signals based on COSY data and typical chemical shifts.

Proton LabelHypothetical Chemical Shift (ppm)MultiplicityProtons
H23.85m1H
H3a, H3b3.50, 3.20m, m2H
H6a, H6b3.60, 3.40m, m2H
H7a, H7b2.80, 2.60m, m2H
H2'a, H2'b1.70, 1.55m, m2H
H2''0.95t3H
Boc Protons1.48s9H

Note: These are plausible, estimated values for demonstration purposes.

Analysis of Key NOE Cross-Peaks

The stereochemistry is revealed by looking for specific NOE correlations. Let's consider two possible chair-like conformations for the diazepane ring, one with the ethyl group in a pseudo-axial orientation and one where it is pseudo-equatorial.

Scenario 1: Ethyl Group is Pseudo-Axial If the ethyl group at C2 occupies a pseudo-axial position, the proton at C2 (H2) would be spatially close to the other axial-like protons on the same face of the ring.

  • Expected Key NOE: A strong cross-peak between H2 and the pseudo-axial proton at H7a .

  • Supporting NOEs: Correlations between the ethyl methylene protons (H2' ) and nearby ring protons, such as H3a .

Scenario 2: Ethyl Group is Pseudo-Equatorial If the ethyl group is in a pseudo-equatorial position, H2 would be close to the pseudo-equatorial protons at C7 and the geminal proton at C3.

  • Expected Key NOE: A strong cross-peak between H2 and the pseudo-equatorial proton at H7b .

  • Supporting NOEs: Correlations between H2 and the geminal proton H3b .

By identifying which set of correlations is present in the experimental NOESY spectrum, the dominant conformation and thus the relative stereochemistry can be confidently assigned.

Visualizing the Decisive NOE Interaction

Caption: Key NOE correlations for stereochemical assignment.

(Note: The above diagram illustrates the logic. Actual molecular models would be used in practice.)

Comparative Analysis: NOESY in Context

While NOESY is a premier technique for solution-state analysis, it is essential to understand its place among other methods for stereochemical determination.

TechniquePrincipleAdvantagesLimitations
2D NOESY NMR Through-space dipole-dipole coupling[5]Provides solution-state structure; non-destructive; no crystal needed.Can be ambiguous for highly flexible molecules; fails for mid-sized molecules where NOE is near zero.[13]
X-ray Crystallography Diffraction of X-rays by a single crystalProvides unambiguous, high-resolution solid-state structure.Requires a suitable single crystal, which can be difficult to grow; solid-state structure may differ from solution.
Computational Chemistry (DFT) Solving quantum mechanical equationsCan predict relative energies of all possible stereoisomers and conformations.[1]Accuracy depends heavily on the level of theory and basis set; requires experimental validation.
ROESY NMR NOE in the rotating frame[6]Works for medium-sized molecules where NOESY fails; always a positive effect.[13]Can have artifacts (TOCSY transfer); sometimes lower sensitivity than NOESY.[6]

Expert Insight: For a molecule like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, NOESY is the ideal first choice. If the molecule's tumbling rate in the chosen solvent happens to be in the region where the NOE is near zero, a ROESY experiment is the immediate and most effective alternative.[13] Computational modeling can complement the NMR data by providing a theoretical basis for the observed conformation and its relative energy.

Conclusion

The 2D NOESY experiment is a powerful and definitive method for validating the relative stereochemistry of complex organic molecules like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate directly in solution. By carefully designing the experiment, particularly the choice of mixing time, and meticulously interpreting the resulting cross-peaks, one can gain unambiguous insight into the three-dimensional structure. This guide outlines a robust, self-validating workflow that combines rigorous experimental practice with a deep understanding of the underlying physical principles, enabling researchers to confidently assign stereochemistry and advance their drug development programs.

References

  • Decatur, J. (2018, August 8). NOESY and ROESY. University of Maryland, Baltimore County. Retrieved from [Link]

  • Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research, 13(407). Retrieved from [Link]

  • Butts, C. P., Jones, C. R., & Harvey, J. N. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(37), 10149–10156. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCl3. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Indiana University NMR Facility. (2010, September). 1D Selective NOESY / ROESY for Small Molecules. Retrieved from [Link]

  • MRI Questions. (2016, March 22). 8.2 The Nuclear Overhauser Effect. Retrieved from [Link]

  • Jagadeesan, G., et al. (2012). Ethyl 7-oxo-3,5-diphenyl-1,4-diazepane-2-carboxylate. Acta Crystallographica Section E, 68(Pt 5), o1525-6. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF. Retrieved from [Link]

  • Elyashberg, M., et al. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. The Royal Society of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Retrieved from [Link]

  • Greer, E. M., et al. (2005). Experimental and Computational Studies of Ring Inversion of 1,4-Benzodiazepin-2-ones: Implications for Memory of Chirality Transformations. The Journal of Organic Chemistry, 70(26), 10726–10731. Retrieved from [Link]

  • Hozjan, M., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank, 2023(1), M1575. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Ditosyl-1,4-diazepane. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]

  • Anet, F. A., & Yavari, I. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. The Journal of Organic Chemistry, 70(26), 10726–10731. Retrieved from [Link]

  • Rockefeller University. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]

  • Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate. As professionals engaged in scientific research and drug development, it is our responsibility to manage the entire lifecycle of a chemical reagent, from acquisition to disposal, with the highest standards of safety and environmental stewardship. This protocol is designed to provide clear, actionable guidance grounded in established safety principles and regulatory frameworks.

Pre-Disposal Hazard Assessment: A Proactive Approach

A thorough hazard assessment is the foundational step for safe chemical handling. For novel or less-common compounds like tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, a specific Safety Data Sheet (SDS) may not always be accessible. In such instances, a conservative approach is mandated, treating the substance as potentially hazardous until definitive data proves otherwise.

Analysis of structurally related compounds suggests that tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate should be handled as a substance with the potential to cause skin and eye irritation[1][2]. Similar diazepane derivatives are classified with hazards that include skin irritation, serious eye irritation, and potential respiratory irritation[3][4].

Core Precautionary Measures:

  • All handling of this compound should occur in a well-ventilated environment, ideally within a certified chemical fume hood[4].

  • Care must be taken to avoid the generation of dusts or aerosols[3].

  • Under no circumstances should this substance be allowed to enter drains or environmental waterways[3].

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the selection and use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate during disposal procedures.

PPE ComponentRecommended SpecificationRationale for Use
Eye Protection Safety glasses equipped with side shields or chemical splash goggles.Essential for preventing accidental eye contact, which could lead to serious irritation or damage[3].
Hand Protection Chemically resistant gloves, such as nitrile.Protects the skin from direct contact and potential irritation. Gloves must be inspected for integrity before each use and disposed of as solid waste immediately after handling the chemical[3].
Body Protection A standard laboratory coat or a chemical-resistant apron.Provides a critical barrier against accidental spills and protects personal clothing from contamination.
Respiratory Protection Not typically necessary when operations are confined to a fume hood. If there is a credible risk of aerosol or dust generation in an open-lab environment, a NIOSH-approved respirator should be utilized.Mitigates the risk of inhaling particles that may cause respiratory tract irritation.

Waste Segregation and Container Management: The Cornerstone of Safety

Effective waste segregation and containment are critical for preventing hazardous chemical reactions and ensuring compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Container Selection : Choose a clean, dry container made of a chemically compatible material, equipped with a secure, leak-proof closure. High-density polyethylene (HDPE) containers are a robust choice for many solid organic compounds[5]. The container must be in excellent condition, devoid of any cracks or structural defects[6].

  • Immediate and Accurate Labeling : The moment waste is first introduced, the container must be properly labeled. This is a strict regulatory requirement. The label must clearly display:

    • The words "Hazardous Waste "[7].

    • The complete chemical name: "tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate ." Chemical formulas or informal abbreviations are not acceptable[6].

    • A clear indication of the primary hazards (e.g., "Irritant ").

  • Prudent Waste Accumulation :

    • Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, close to the point of generation[6][7].

    • The waste container must remain tightly sealed at all times, except when waste is being added[6].

    • To prevent dangerous reactions, do not mix this waste with other chemical streams unless their compatibility has been unequivocally verified. The best practice is to maintain separate waste streams for each chemical[8].

    • Avoid overfilling containers. A fill level of 90% capacity is the industry-standard maximum, providing a headspace for vapor expansion and minimizing the risk of spills[5].

Disposal Pathway Decision Framework

The following diagram provides a logical workflow for determining the correct disposal path for tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, emphasizing a safety-first approach in the absence of complete data.

G cluster_0 Start: Waste Generation cluster_1 Hazard Evaluation cluster_2 Waste Handling & Collection cluster_3 Storage & Final Disposal start Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate Waste assess Is a specific SDS available with clear disposal guidance? start->assess treat_hazardous Default Action: Treat as Hazardous Waste assess->treat_hazardous No follow_sds Follow Specific SDS Instructions for Disposal assess->follow_sds Yes ppe Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat treat_hazardous->ppe container Use Labeled, Compatible, & Sealed Waste Container ppe->container segregate Segregate from Incompatible Materials container->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa disposal_vendor Arrange Pickup by Licensed Hazardous Waste Vendor saa->disposal_vendor

Caption: Decision workflow for the disposal of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Spill and Emergency Procedures: Preparedness is Key

Rapid and effective response to spills is vital for mitigating exposure and preventing environmental contamination.

For Minor Spills (Contained within a Fume Hood):

  • Notify all personnel in the immediate vicinity.

  • While wearing the appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad[9].

  • Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container.

  • Decontaminate the spill surface with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Thoroughly wash hands upon completion of the cleanup.

For Major Spills (Outside of a Fume Hood):

  • Immediately evacuate all non-essential personnel from the area.

  • If the substance is flammable, extinguish all potential ignition sources.

  • Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.

  • Take steps to prevent the spill from reaching any drains or waterways.

In the Event of Personal Exposure:

  • Eye Contact: Immediately use an emergency eyewash station to flush the eyes with copious amounts of water for a minimum of 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention[3].

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation develops or persists, seek medical attention[3].

  • Inhalation: Relocate the affected individual to an area with fresh air. If breathing becomes difficult, administer oxygen if trained to do so and seek immediate medical assistance[3].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention[3].

Final Disposal: Ensuring Regulatory Compliance

The final disposal of tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate must be performed in strict adherence to all applicable local, state, and federal regulations[9].

  • Prohibited Disposal Methods: It is illegal and unsafe to dispose of this chemical in the regular trash or pour it down the sanitary sewer. Such actions can lead to severe environmental damage and are subject to substantial penalties under the Resource Conservation and Recovery Act (RCRA)[10].

  • Professional Disposal: All collected hazardous waste must be transferred to a licensed and certified hazardous waste disposal contractor[5]. Your organization's EH&S department is the proper channel for coordinating the pickup and final disposal of chemical waste from your laboratory's designated accumulation areas[6].

By diligently following these procedures, you uphold your professional responsibility to maintain a safe and compliant research environment. Always defer to your institution's specific Chemical Hygiene Plan and waste management protocols, as they represent the final authority on operational procedures.

References

  • SDS - QuestSpecialty.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • tert-butyl (2S)-2-ethyl-3-oxo-1,4-diazepane-1-carboxylate. NextSDS.
  • Safety Data Sheet. Aaronchem.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University.
  • 5-Oxo-[9][11]diazepane-1-carboxylic acid tert-butyl ester. ECHA CHEM. Available at:

Sources

Navigating the Synthesis Frontier: A Comprehensive Guide to Safely Handling Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Our core philosophy is one of proactive risk mitigation. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the Risks of Substituted Diazepanes

While a specific Safety Data Sheet (SDS) for Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate is not publicly available, we can infer potential hazards from the closely related compound, tert-Butyl 1,4-diazepane-1-carboxylate. According to its SDS, this analog is classified as a hazardous chemical that can cause severe skin burns and eye damage, as well as respiratory irritation.[1] Therefore, it is prudent to handle Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate with the assumption that it possesses similar hazardous properties.

Inferred Hazard Profile:

Hazard ClassificationDescriptionGHS Pictograms
Skin Corrosion/IrritationCauses severe skin burns.[1]Corrosion
Serious Eye Damage/IrritationCauses serious eye damage.[1]Corrosion
Specific Target Organ ToxicityMay cause respiratory irritation.[1]Exclamation Mark

This inferred hazard profile necessitates a stringent approach to personal protective equipment (PPE) to prevent all routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical immediate step to ensure your safety.[2][3][4] The following is a comprehensive guide to the minimum PPE requirements for handling Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate.

Core PPE Ensemble:
PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. The combination of goggles and a face shield provides maximum protection against splashes and aerosols, safeguarding against severe eye damage.[5]
Gloves Nitrile or neoprene gloves (double-gloving recommended).Provides a robust barrier against skin contact.[6][7] Double-gloving is a best practice when handling corrosive materials, offering an additional layer of protection in case of a breach in the outer glove.[8]
Body Protection A flame-resistant lab coat worn over personal clothing.Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Given the potential for respiratory irritation, a respirator is essential, especially when handling the solid compound or preparing solutions.[1][5][8]
Step-by-Step Donning and Doffing of PPE:

Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: Ensure a proper fit and seal.

  • Goggles and Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Don the first pair, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard in a designated hazardous waste container.

  • Face Shield and Goggles: Remove by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat: Unfasten and roll it outwards, containing any potential contamination on the inside.

  • Inner Gloves: Remove and discard.

  • Respirator: Remove.

  • Hand Hygiene: Thoroughly wash hands with soap and water.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling the chemical at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Synthesis:
  • Engineering Controls: All manipulations of Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]

  • Work Practices:

    • Always work with the smallest quantity of the compound necessary for your experiment.

    • Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

    • Keep containers tightly closed when not in use.

    • Avoid the formation of dust and aerosols.[10]

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain and Clean:

    • For solid spills, gently cover with an inert absorbent material like vermiculite or sand.[11]

    • For liquid spills, use a chemical spill kit with appropriate absorbent pads.

    • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Waste Segregation: All waste contaminated with Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, including excess compound, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, leak-proof hazardous waste container.[12]

  • Container Labeling: The waste container must be labeled with the full chemical name and all associated hazard pictograms.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][7][12] Never dispose of this compound down the drain or in the regular trash. [12]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.

Visualizing the PPE Decision-Making Process

To further clarify the selection of appropriate PPE, the following diagram illustrates the decision-making workflow based on the nature of the experimental task.

PPE_Decision_Workflow PPE Selection Workflow for Handling Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate cluster_0 Task Assessment cluster_1 PPE Selection Start Identify Experimental Task Assess_Exposure Assess Potential for Splash, Aerosol, or Dust Generation Start->Assess_Exposure Low_Risk_PPE Minimum PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles Assess_Exposure->Low_Risk_PPE Low Potential (e.g., handling sealed container) High_Risk_PPE Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Chemical Goggles - Face Shield - NIOSH-Approved Respirator Assess_Exposure->High_Risk_PPE High Potential (e.g., weighing, transferring, synthesis) End Execute Task Safely Low_Risk_PPE->End Proceed with Caution High_Risk_PPE->End Proceed with Caution

Caption: PPE selection workflow based on task-specific exposure risk.

By adhering to the principles and protocols outlined in this guide, you can confidently and safely work with Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate, ensuring both your personal safety and the integrity of your research. Remember, a culture of safety is a cornerstone of scientific excellence.

References

  • Fisher Scientific. (2009).
  • Centers for Disease Control and Prevention. (2026, January 7).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Occupational Safety and Health Administration. 1910.
  • LGC. (2023, May 11).
  • NextSDS.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Sigma-Aldrich. (2025, November 6).
  • Centers for Disease Control and Prevention. (2024, December 20). Laboratory Biosafety Guidelines for working with SARS-CoV-2.
  • American Society for Microbiology.
  • National Institutes of Health. (2023). Laboratory Biosafety Manual BSL-2 and BSL 2/3.
  • BroadPharm. (2021, December 3).
  • Sigma-Aldrich. (2025, October 15).
  • Benchchem.
  • Oregon Occupational Safety and Health.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • 3M. (2019, September 17).
  • Lab Manager. (2020, April 1).
  • Pfizer. (2007, May 7).
  • Roche Diagnostics. (2024, September 16).
  • Aaronchem. (2024, November 1).
  • EZ-catalog. (2022, November 29).
  • Cayman Chemical. (2025, December 20).
  • Central Drug House.
  • ResearchGate.
  • Canadian Association of Pharmacy in Oncology. Safe handling of hazardous drugs.
  • BroadPharm. (2022, March 18).
  • Virginia Tech.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate
Reactant of Route 2
Tert-butyl 2-ethyl-5-oxo-1,4-diazepane-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.